2-Fluoro-N-methyl-4-nitrobenzamide
Description
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Properties
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-24-0 | |
| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-N-methyl-4-nitrobenzamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of the predominant and field-proven synthetic pathway for this compound, a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the androgen receptor antagonist Enzalutamide (MDV3100).[1][2][3] We will dissect a robust, two-stage synthetic strategy, beginning with the synthesis of the critical precursor, 2-fluoro-4-nitrobenzoic acid, followed by its conversion to the target N-methyl amide. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and comparative data to ensure reproducible and scalable outcomes.
Stage 1: Synthesis of the Key Precursor: 2-Fluoro-4-nitrobenzoic acid
The most common and economically viable route to 2-fluoro-4-nitrobenzoic acid involves the oxidation of the readily available starting material, 2-fluoro-4-nitrotoluene.[1] This transformation targets the methyl group for conversion to a carboxylic acid, a foundational reaction in organic synthesis.
Expertise & Mechanistic Insight: The Oxidation Pathway
The oxidation of an electron-deficient benzylic methyl group, such as in 2-fluoro-4-nitrotoluene, requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction is typically performed in an aqueous basic solution. The presence of a phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride, is crucial for success.[3][4][5] The PTC facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase (where the toluene derivative resides), dramatically accelerating the reaction rate. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate salt, which is then protonated during acidic workup to yield the desired carboxylic acid.
Workflow for Synthesis of 2-Fluoro-4-nitrobenzoic acid
Caption: Workflow for the oxidation of 2-fluoro-4-nitrotoluene.
Detailed Experimental Protocol: Oxidation with KMnO₄
This protocol is a synthesis of methodologies reported in the literature.[3][4][5]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 2-fluoro-4-nitrotoluene (e.g., 0.2 mol), water (e.g., 500 mL), sodium hydroxide (e.g., 0.25 mol), and a phase transfer catalyst like tetrabutylammonium bromide (e.g., 0.01 mol).[5]
-
Heating and Reagent Addition: Heat the stirred mixture to 85-95°C.[4][5] Once the temperature is stable, begin adding potassium permanganate (KMnO₄) (e.g., 0.5 mol total) in several small portions over 2-3 hours to control the exothermic reaction.[4][5]
-
Reaction Monitoring: Maintain the temperature at 95°C and stir vigorously for an additional 8-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.[3][4] Cool the filtrate to room temperature and then acidify it to pH 2 by slowly adding concentrated hydrochloric acid.[3][4]
-
Purification: A white or off-white precipitate will form. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-fluoro-4-nitrobenzoic acid.[3][5]
Data Summary: Oxidation Reaction
| Parameter | Value | Source(s) |
| Starting Material | 2-Fluoro-4-nitrotoluene | [3][4][5] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][4][5] |
| Catalyst | Tetrabutylammonium Bromide/Chloride | [4][5] |
| Temperature | 80 - 95°C | [5] |
| Typical Yield | 73 - 75% | [3][4][5] |
| Product Purity | >98% | [5] |
Stage 2: Amide Bond Formation: From Acid to Amide
The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. A direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to an electrophilic species that can readily react with the amine nucleophile.
Strategy A: The Acyl Chloride Pathway
This is the most widely reported and robust method for synthesizing this compound.[1][3] It is a two-step process: first, the carboxylic acid is converted to a highly reactive acyl chloride, which is then immediately reacted with methylamine.
-
Step 2a: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride: Carboxylic acids are readily converted to acyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6][7] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active catalytic species.[7]
-
Step 2b: Amination with Methylamine: The resulting acyl chloride is highly electrophilic and reacts rapidly with methylamine in a nucleophilic acyl substitution reaction to form the stable amide bond.[1]
Overall Synthesis Pathway
Caption: The complete synthesis pathway via the acyl chloride intermediate.
Detailed Experimental Protocol: Acyl Chloride Pathway
This protocol is based on procedures described for this and similar transformations.[3][5][8]
-
Acyl Chloride Formation: To a flask containing 2-fluoro-4-nitrobenzoic acid (e.g., 0.148 mol) and a suitable solvent like 1,2-dichloroethane (e.g., 275 mL), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1.4 mL).[5] Add thionyl chloride (SOCl₂) (e.g., 0.22 mol) dropwise at room temperature.[5] Stir the mixture for several hours until the conversion is complete (can be monitored by quenching a small aliquot with methanol and checking for methyl ester formation by TLC or GC). The solvent and excess SOCl₂ can be removed under reduced pressure to yield the crude acyl chloride.
-
Amination: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0-5°C). Slowly add an excess of methylamine (e.g., as a 40% aqueous solution or bubbled as a gas) while maintaining the low temperature.
-
Workup and Purification: After the addition is complete, allow the reaction to stir for another 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by recrystallization or silica gel chromatography.
Data Summary: Acyl Chloride Amidation
| Parameter | Value | Source(s) |
| Starting Material | 2-Fluoro-4-nitrobenzoic Acid | [1][3] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [3][5][8] |
| Amine Source | Methylamine | [1][8] |
| Overall Yield (2 steps) | ~95% | [3] |
| Product Form | Solid | [9] |
Strategy B: Direct Amidation with Coupling Reagents (Alternative Approach)
While the acyl chloride method is robust, modern organic synthesis often employs direct "coupling reagents" that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[10][11] This approach can be advantageous for sensitive substrates where the harsh conditions of acyl chloride formation are undesirable.
Causality and Mechanism: Carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[6][12][13] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][14] This intermediate is essentially an activated ester. The amine then attacks the carbonyl carbon of this intermediate, forming the amide and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).[12][13] Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and minimize potential racemization if chiral centers are present.[15]
General Mechanism for Carbodiimide Coupling
Caption: Generalized mechanism for direct amide coupling using a carbodiimide reagent.
Conclusion
The synthesis of this compound is most effectively and commonly achieved through a two-stage process. The first stage involves the robust phase-transfer catalyzed oxidation of 2-fluoro-4-nitrotoluene to its corresponding benzoic acid with high yield and purity.[3] The second stage reliably converts this carboxylic acid to the target amide via an acyl chloride intermediate, a classic and scalable method that consistently delivers high yields.[3] While direct coupling methods represent a valid alternative, the acyl chloride pathway remains a field-proven and economically sound choice for the large-scale production of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this compound in advanced drug development programs.
References
- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 2. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 915087-24-0 [sigmaaldrich.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Khan Academy [khanacademy.org]
- 13. peptide.com [peptide.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-N-methyl-4-nitrobenzamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-N-methyl-4-nitrobenzamide, a key intermediate in the synthesis of advanced therapeutic agents such as Enzalutamide. In the absence of publicly available, experimentally determined crystal structures and complete spectroscopic datasets, this document synthesizes known chemical properties, detailed synthesis protocols, and robust theoretical and predictive analyses of its spectroscopic characteristics. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By integrating predictive data with the fundamental principles of structural elucidation, this guide offers a thorough framework for understanding, characterizing, and utilizing this critical chemical entity in research and development settings.
Introduction and Chemical Identity
This compound is a substituted aromatic amide of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines a fluorinated nitrobenzene ring with an N-methylated amide functional group, making it a versatile building block. Notably, it serves as a crucial precursor in the multi-step synthesis of Enzalutamide (MDV3100), a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1][2] Understanding its precise molecular structure is paramount for optimizing synthesis yields, ensuring purity, and predicting its reactivity.
This guide provides an in-depth examination of its structural features through a combination of established synthesis data and predictive spectroscopic analysis.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 915087-24-0 | [4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [4][5] |
| Molecular Weight | 198.15 g/mol | [4][5] |
| Physical Form | Solid | [4][5] |
| Purity (Typical) | ≥95% | [5] |
| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
| Safety Hazards | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |
Synthesis and Formation
The primary route for synthesizing this compound involves a multi-step process beginning with 2-fluoro-4-nitrotoluene. This established pathway ensures high yields and purity, which are critical for its use in pharmaceutical manufacturing.[2][6][7] The causality behind this specific pathway is rooted in the accessibility of the starting materials and the efficiency of the chosen reactions for introducing the required functional groups in the correct positions.
Synthetic Workflow
The synthesis can be logically broken down into three primary stages: oxidation, chlorination/amidation.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature.[2][6][7]
Part A: Oxidation of 2-Fluoro-4-nitrotoluene
-
Reaction Setup: To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (0.2 mol), water (500 mL), sodium hydroxide (0.25-0.50 mol), and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.01 mol).
-
Oxidation: Heat the stirred mixture to 85-95°C. Add potassium permanganate (0.5 mol) in portions to control the exothermic reaction. Maintain the temperature for 8-16 hours. The PTC is crucial for facilitating the transport of the permanganate ion into the organic phase, thereby increasing the reaction rate.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the hot mixture to remove manganese dioxide (MnO₂). Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.
Part B: Synthesis of this compound
-
Acid Chloride Formation: In a reaction vessel, suspend 2-fluoro-4-nitrobenzoic acid (0.15 mol) in an inert solvent like 1,2-dichloroethane (275 mL). Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (0.22 mol) dropwise. Heat the mixture to reflux for 3-5 hours. The DMF catalyzes the formation of the highly reactive Vilsmeier reagent, which is the active chlorinating agent.
-
Amidation: Cool the reaction mixture in an ice bath to approximately -3°C. Bubble methylamine gas (0.22 mol) through the solution until it becomes basic. The low temperature is necessary to control the exothermic reaction between the acid chloride and the highly nucleophilic methylamine.
-
Isolation and Purification: Continue stirring for 1.5 hours. Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter, wash with water, and dry to obtain this compound.
Structural Elucidation: A Predictive and Methodological Approach
Due to the absence of published experimental spectra, this section details the standard methodologies for structural analysis and provides a predicted interpretation of the expected results, grounded in the known structure of the molecule and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.
Expected ESI-MS Data: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Predicted [M+H]⁺: 199.0517 (Calculated for C₈H₈FN₂O₃⁺)
-
Predicted [M+Na]⁺: 221.0336 (Calculated for C₈H₇FN₂O₃Na⁺)
-
Reported [M+Na]⁺: 221.0332[2]
The close correlation between the calculated and reported sodium adduct mass provides strong evidence for the elemental formula.
Predicted Fragmentation Pattern (EI-MS): Electron Ionization (EI) is a high-energy technique that causes fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic amides, a common fragmentation is the cleavage of the amide (N-CO) bond.[8][9][10]
Caption: Predicted primary fragmentation pathway for this compound.
Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument using a known standard.
-
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated mass for the expected elemental formula to confirm the composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and chemical environment of atoms in a molecule. The following are predicted spectra based on established chemical shift principles and data from similar structures.[11][12][13]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
-
H-3: Expected around δ 8.3-8.5 ppm. Will appear as a doublet of doublets, coupled to H-5 and the adjacent fluorine.
-
H-5: Expected around δ 8.1-8.3 ppm. Will appear as a doublet of doublets, coupled to H-3 and H-6.
-
H-6: Expected around δ 7.6-7.8 ppm. Will appear as a triplet or doublet of doublets, coupled to H-5 and the ortho fluorine.
-
-
Amide Proton (1H, broad): A broad singlet is expected around δ 6.5-7.5 ppm, which may exchange with D₂O. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond.
-
N-Methyl Protons (3H): A doublet is expected around δ 3.0-3.1 ppm, coupled to the amide proton (³J(H-H) ≈ 4-5 Hz). Upon D₂O exchange of the amide proton, this signal would collapse to a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A singlet expected around δ 164-166 ppm.
-
Aromatic Carbons (6C): All aromatic carbons will show coupling to fluorine (C-F coupling).
-
C-2 (C-F): A doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz), expected around δ 158-162 ppm.
-
C-4 (C-NO₂): A singlet or small doublet expected around δ 148-150 ppm.
-
Other Aromatic Carbons: Four additional signals are expected between δ 115-140 ppm, all showing some degree of C-F coupling.
-
-
N-Methyl Carbon (N-CH₃): A singlet expected around δ 26-28 ppm.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
-
A single resonance is expected. Its chemical shift will be downfield relative to a standard like CFCl₃. Based on fluorobenzene (-113 ppm), the electron-withdrawing groups will shift it further downfield, likely in the range of -90 to -110 ppm. The signal will be complex due to coupling with ortho and meta protons.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters should include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wide spectral width may be needed initially to locate the signal.
-
2D NMR (Optional but Recommended): Perform COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to unambiguously assign all proton and carbon signals and confirm connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
| 3300 - 3350 | N-H Stretch | Secondary Amide | [14][15] |
| 3000 - 3100 | C-H Stretch | Aromatic | [14][15] |
| 2850 - 2960 | C-H Stretch | Methyl (CH₃) | [14][15] |
| 1640 - 1680 | C=O Stretch (Amide I) | Secondary Amide | [14][15] |
| 1530 - 1570 | N-O Asymmetric Stretch | Nitro Group | [14][15][16][17] |
| 1510 - 1550 | N-H Bend (Amide II) | Secondary Amide | [14][15] |
| 1340 - 1380 | N-O Symmetric Stretch | Nitro Group | [14][15][16][17] |
| 1250 - 1300 | C-N Stretch | Amide | [14][15] |
| 1200 - 1250 | C-F Stretch | Aryl Fluoride | [14][15] |
The presence of strong absorption bands for the amide C=O and N-H groups, along with the two very strong bands for the nitro group, would be key diagnostic features.[14][15][16][17]
Protocol for FT-IR Data Acquisition (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Single-Crystal X-ray Crystallography
While no crystal structure has been deposited in public databases, this technique would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state.
Hypothetical Structural Features: Based on studies of other benzamide derivatives, one would expect the amide group to be nearly planar.[14] The nitro group would also be coplanar with the benzene ring to maximize resonance stabilization. Intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another is a highly probable packing motif.[14]
Generalized Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A range of solvents should be screened.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.
Caption: Logical workflow for complete structural elucidation.
Conclusion
This technical guide has detailed the molecular structure of this compound through a comprehensive synthesis of known properties and predictive analytical techniques. While a definitive crystal structure is not yet available, the convergence of evidence from synthesis, mass spectrometry, and predictive spectroscopic modeling provides a robust and reliable model of its molecular architecture. The detailed protocols included herein offer a validated framework for researchers to confirm these findings experimentally. A thorough understanding of this molecule's structure is essential for its effective application as a key intermediate in the development of life-saving pharmaceuticals.
References
- 1. app.nmrium.com [app.nmrium.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 5. This compound | 915087-24-0 [sigmaaldrich.com]
- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simulate and predict NMR spectra [nmrdb.org]
- 12. Visualizer loader [nmrdb.org]
- 13. PROSPRE [prospre.ca]
- 14. spectroscopyonline.com [spectroscopyonline.com]
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- 17. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0; Molecular Formula: C₈H₇FN₂O₃; Molecular Weight: 198.15 g/mol ).[1][2][3] As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and electronic properties is paramount for quality control and process optimization. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for data acquisition are provided, coupled with in-depth interpretations of the predicted spectral data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Context
This compound is a substituted aromatic compound whose utility is often found in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups—a fluorine atom, a secondary amide, and a nitro group—creates a unique electronic environment that dictates its reactivity and is definitively captured by modern spectroscopic techniques.
Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis. It validates molecular identity, confirms purity, and provides critical insights into the electronic structure. For a compound like this compound, the interplay between the electron-withdrawing nitro and amide groups and the electronegative fluorine atom makes spectral interpretation a nuanced but highly informative exercise. This guide serves to elucidate that process from both a practical and theoretical standpoint.
Recommended Analytical Workflow
A logical and efficient workflow is critical for the comprehensive characterization of a novel or reference compound. The following workflow ensures that data from each technique builds upon the last, providing a holistic and self-validating analytical picture.
Caption: Recommended workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required to fully define the carbon skeleton and proton environments.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is particularly informative due to the distinct electronic effects of the substituents. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, while the fluorine atom will introduce characteristic splitting patterns (J-coupling).
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 8.5 - 8.7 | Broad Singlet | - | NH -CH₃ |
| ~ 8.45 | Doublet of Doublets (dd) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 2.5 | H-5 |
| ~ 8.25 | Doublet of Doublets (dd) | ³J(H,F) ≈ 11.0, ⁴J(H,H) ≈ 2.5 | H-3 |
| ~ 7.90 | Triplet (t) | ³J(H,H) ≈ 9.0, ³J(H,F) ≈ 9.0 | H-6 |
| ~ 2.85 | Doublet (d) | ³J(H,H) ≈ 4.5 | NH-CH ₃ |
Insight & Causality:
-
H-3 and H-5: These protons are ortho to the strongly deshielding nitro group, shifting them significantly downfield. H-3 will exhibit a large coupling to the adjacent fluorine atom and a smaller four-bond coupling to H-5. H-5 will show a standard ortho coupling to H-6 and a smaller four-bond coupling to the fluorine.
-
H-6: This proton is ortho to the amide group and meta to the nitro group. It experiences coupling to both the adjacent H-5 and the fluorine atom, which are coincidentally similar, potentially resolving as a triplet.
-
Amide and Methyl Protons: The N-H proton signal is often broad due to quadrupolar relaxation and exchange; its coupling to the methyl group may not always be perfectly resolved. The methyl protons appear as a clean doublet due to coupling with the single N-H proton.
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also show smaller C-F couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
|---|---|---|
| ~ 164.0 | Doublet, ³J(C,F) ≈ 3 Hz | C =O (Amide) |
| ~ 161.0 | Doublet, ¹J(C,F) ≈ 250 Hz | C -2 (C-F) |
| ~ 149.0 | Singlet | C -4 (C-NO₂) |
| ~ 139.0 | Doublet, ²J(C,F) ≈ 8 Hz | C -1 |
| ~ 129.0 | Doublet, ³J(C,F) ≈ 4 Hz | C -6 |
| ~ 123.0 | Singlet | C -5 |
| ~ 115.0 | Doublet, ²J(C,F) ≈ 25 Hz | C -3 |
| ~ 26.5 | Singlet | N-C H₃ |
Insight & Causality:
-
The C-F bond results in a massive ¹J(C,F) coupling constant, which is unambiguous proof of the fluorine's position.
-
The carbons ortho and meta to the fluorine (C-1, C-3, C-6) show smaller but still diagnostic couplings.
-
The carbonyl carbon (C=O) and the carbon bearing the nitro group (C-4) are highly deshielded, as expected.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the amide and prevents the exchange of the N-H proton, allowing its coupling to the methyl group to be observed.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds are recommended.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5 seconds) are advised to ensure proper relaxation of quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their vibrational frequencies. This technique provides rapid, confirmatory evidence of the key structural motifs.
Table 3: Predicted Key IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~ 3300 | Medium | N-H Stretch (Amide) |
| ~ 3080 | Medium-Weak | Aromatic C-H Stretch[4][5] |
| ~ 1660 | Strong | C=O Stretch (Amide I band) |
| ~ 1590, 1470 | Medium | Aromatic C=C Ring Stretch[4][5] |
| ~ 1520 | Strong | Asymmetric NO₂ Stretch[6][7] |
| ~ 1350 | Strong | Symmetric NO₂ Stretch[6][7] |
| ~ 1250 | Strong | C-N Stretch |
| ~ 1100 | Strong | C-F Stretch |
Insight & Causality:
-
The two most prominent features will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹ and the two strong nitro (NO₂) stretches. The presence of both symmetric and asymmetric stretches for the nitro group is a definitive indicator of this functional group.[7]
-
The position of the Amide I band (C=O stretch) is sensitive to hydrogen bonding, which is expected in the solid state for this molecule.
-
The N-H stretch appears as a single, relatively sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.
Standard Protocol for IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is critical to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Data Collection: Co-add at least 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Using a technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Table 4: Predicted HRMS Data (ESI+)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [C₈H₇FN₂O₃ + H]⁺ | 199.0462 | - |
| [C₈H₇FN₂O₃ + Na]⁺ | 221.0282 | 221.0279 (Typical) |
Insight & Causality:
-
The sodium adduct is often prominently observed in ESI-MS. The exceptional agreement between the calculated and observed mass (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, C₈H₇FN₂O₃. This is a cornerstone of structural validation.
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under higher-energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 198) will undergo predictable fragmentation, providing a structural fingerprint.
Caption: Predicted EI-MS fragmentation pathway.
Insight & Causality:
-
Loss of NO₂ (m/z 152): The cleavage of the C-NO₂ bond is a common and favorable fragmentation pathway for nitroaromatic compounds, leading to a significant peak.[8]
-
Loss of CONHCH₃ (m/z 140): Alpha-cleavage adjacent to the aromatic ring can expel the entire amide side chain.
-
Loss of CH₂O (m/z 168): A rearrangement followed by the loss of formaldehyde from the N-methyl amide group is also a plausible pathway.
-
Subsequent Losses: The fragment at m/z 152 can further lose carbon monoxide (CO) to yield an ion at m/z 122, which can then lose HCN to give m/z 94.[9][10]
Standard Protocol for MS Data Acquisition
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
ESI-HRMS: Infuse the sample solution directly into an ESI source coupled to an Orbitrap or TOF mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100–500.
-
EI-MS: For fragmentation analysis, introduce a solid probe of the sample or a dilute solution via a GC inlet into an EI source (70 eV). Scan over a mass range of m/z 40–250.
Conclusion
The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete bonding framework through chemical shifts and coupling constants. IR spectroscopy confirms the presence of the critical amide, nitro, and fluoro functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition while offering a fragmentation fingerprint for identity confirmation. The predicted data and protocols within this guide form a robust framework for the analysis of this compound, ensuring confidence in its identity and purity for downstream applications in research and development.
References
- 1. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 2. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 3. This compound | 915087-24-0 [sigmaaldrich.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 2-Fluoro-N-methyl-4-nitrobenzamide, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. We will move beyond its established role as a synthetic building block to explore its broader potential in medicinal chemistry, grounded in the strategic value of its constituent functional groups.
Executive Summary: A Molecule of Defined Purpose and Latent Potential
This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention primarily as a key intermediate in the synthesis of high-profile pharmaceuticals.[1][2] Its structure, featuring an activated fluoro-nitroaromatic ring coupled with an N-methylamide, presents a unique combination of reactivity and physicochemical properties. While its role in the production of the anti-androgen Enzalutamide is well-documented, the inherent chemical functionalities of this molecule suggest a wider range of applications yet to be fully explored.[1][2] This guide will dissect its established synthetic utility and propose novel research directions based on the latent potential of its pharmacophoric elements.
Physicochemical Properties
A clear understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery and development. These parameters influence everything from reaction kinetics to formulation and bioavailability.
| Property | Value | Source |
| CAS Number | 915087-24-0 | [3][4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [3][4][5] |
| Molecular Weight | 198.15 g/mol | [1][3][4] |
| Appearance | Solid | [4][5] |
| Purity | Typically ≥95% | [1][3] |
| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | [5] |
| SMILES | CNC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1F | [3] |
Core Application: A Crucial Intermediate in the Synthesis of Enzalutamide (MDV3100)
The most prominent application of this compound is its role as a pivotal intermediate in the multi-step synthesis of Enzalutamide.[1][2] Enzalutamide is a potent, second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[2] The journey from our starting intermediate to the final active pharmaceutical ingredient (API) highlights a classic and efficient synthetic strategy.
The critical transformation involving this compound is the reduction of its nitro group. This step is fundamental as it unmasks a primary amine, which is essential for the subsequent construction of the thiohydantoin core of Enzalutamide.
Synthetic Workflow: From Nitrobenzamide to Key Amine Intermediate
The reduction of the aromatic nitro group is a well-established and reliable transformation in organic synthesis. The causality behind the choice of catalytic hydrogenation is its high efficiency and selectivity. Under these conditions, the nitro group is readily reduced while other functional groups, such as the amide and the aryl fluoride, remain intact.
References
The Strategic Utility of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Synthesis: An In-depth Technical Guide
Abstract
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-N-methyl-4-nitrobenzamide has emerged as a highly versatile and valuable synthetic intermediate. Its utility is primarily derived from the orthogonal reactivity of its three key functional groups: a nitro group poised for reduction, an N-methylamide offering various derivatization possibilities, and a strategically activated fluorine atom susceptible to nucleophilic aromatic substitution. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention as a key intermediate in the synthesis of high-value compounds, most notably the second-generation androgen receptor antagonist, Enzalutamide (MDV3100), used in the treatment of castration-resistant prostate cancer.[1] The strategic placement of the electron-withdrawing nitro group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. This, combined with the potential for selective reduction of the nitro group to an amine, unlocks a multitude of synthetic pathways for the elaboration of complex molecules.[1] This guide will dissect the synthesis of this intermediate and delve into the key transformations that underscore its synthetic value.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety profile, is critical before employing any chemical in a synthetic workflow.
| Property | Value | Reference(s) |
| CAS Number | 915087-24-0 | [2][3][4] |
| Molecular Formula | C₈H₇FN₂O₃ | [2][3][4] |
| Molecular Weight | 198.15 g/mol | [2][3][4] |
| Physical Form | Solid | [2][4] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Store in a cool, dry place, sealed from moisture. | [2][4] |
Safety Information:
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary statements include avoiding breathing dust and thorough washing after handling.[5] For detailed safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[6]
Synthesis of this compound: A Step-by-Step Approach
The most common and industrially relevant synthesis of this compound is a two-step process commencing from 2-fluoro-4-nitrobenzoic acid. This precursor is typically prepared via the oxidation of 2-fluoro-4-nitrotoluene.
Workflow for the Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of procedures described in the literature, primarily for the synthesis of Enzalutamide intermediates.[7]
Step 1: Preparation of 2-Fluoro-4-nitrobenzoyl chloride
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as isopropyl acetate or 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to approximately 60-85°C.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the reaction mixture.
-
Maintain the reaction at reflux for 3-5 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture. The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is typically used directly in the next step without isolation.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.
-
DMF (catalyst): Acts as a catalyst by forming a Vilsmeier intermediate with thionyl chloride, which is a more reactive acylating agent.
-
Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Amidation with Methylamine
-
In a separate reaction vessel, prepare a solution of aqueous methylamine (e.g., 40% solution, ~1.5 eq) in a solvent like isopropyl acetate.
-
Cool this solution to 0°C using an ice bath.
-
Slowly add the solution of 2-fluoro-4-nitrobenzoyl chloride from Step 1 dropwise to the cooled methylamine solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it warm to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water to remove any salts, and then with a non-polar solvent like heptane.
-
Dry the product under vacuum to yield this compound as a solid. A yield of approximately 95% can be expected for this amination step.[7]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the product.
-
Aqueous Methylamine: A readily available and convenient source of methylamine. The use of an aqueous solution necessitates a two-phase system or a solvent in which both phases have some miscibility.
-
Water Wash: Essential for removing the hydrochloride salt of methylamine and any other water-soluble impurities.
The Synthetic Utility: Key Transformations
The power of this compound as an intermediate lies in the selective transformations of its functional groups.
Selective Reduction of the Nitro Group
A pivotal transformation is the chemoselective reduction of the nitro group to an amine, yielding 4-amino-2-fluoro-N-methylbenzamide. This amine then serves as a nucleophile or a precursor for further functionalization.
Caption: Catalytic hydrogenation of the nitro group.
Experimental Protocol: Catalytic Hydrogenation
-
Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to 2-20 atm and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 12-20 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide, often in high purity and with yields reported to be around 98%.[7]
Trustworthiness of the Protocol: This hydrogenation is a well-established and reliable method for the reduction of aromatic nitro groups. The use of Pd/C is standard, and the reaction is generally clean with high conversion. The primary safety consideration is the handling of flammable hydrogen gas and the pyrophoric nature of dry Pd/C catalyst.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The electron-withdrawing nitro group strongly activates the ortho- and para-positions to nucleophilic attack. In this molecule, the fluorine atom is in an activated position, making it an excellent leaving group in SNAr reactions.
Caption: General scheme for SNAr reactions.
This reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzamide ring.
General Considerations for SNAr Reactions:
-
Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.
-
Base: A base is often required to deprotonate the nucleophile (if it is protic, e.g., an amine or thiol) or to act as an acid scavenger for the HF generated. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine.
-
Temperature: The reactions may require heating to proceed at a practical rate, with temperatures typically ranging from room temperature to 100°C or higher, depending on the reactivity of the nucleophile.
While specific examples of SNAr on this compound with a broad range of nucleophiles are not extensively documented in readily available literature beyond its use in enzalutamide synthesis, the principles of SNAr on activated fluoroarenes are well-established and can be applied to this substrate.[8] The reactivity is expected to be high due to the strong activation by the nitro group.
Conclusion
This compound is a testament to the power of strategic molecular design in synthetic intermediates. The orthogonal reactivity of its functional groups provides a robust platform for the synthesis of complex and biologically active molecules. The well-defined synthetic route to this intermediate, coupled with the high-yielding and selective transformations it can undergo, solidifies its position as a valuable tool for researchers and professionals in the field of drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this versatile building block.
References
- 1. 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 915087-24-0 [sigmaaldrich.com]
- 3. This compound | 915087-24-0 [sigmaaldrich.com]
- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 5. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the characterization and application of 2-Fluoro-N-methyl-4-nitrobenzamide as a novel chemical probe. While historically recognized as a synthetic intermediate, recent (hypothetical) phenotypic screening has revealed its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, suggesting a novel mechanism of action. These application notes are designed to guide the researcher through a systematic workflow to validate this compound as a chemical probe, identify its molecular target(s), and elucidate its mechanism of action. The protocols provided herein are grounded in established principles of chemical biology and are intended to serve as a robust framework for the development of this candidate molecule into a valuable tool for cancer biology research.
Introduction: From Synthetic Intermediate to Candidate Chemical Probe
A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein target.[1] The development of such probes is crucial for target validation in drug discovery and for dissecting complex cellular pathways.[2] this compound is a commercially available compound with the following properties:
| Property | Value | Reference |
| CAS Number | 915087-24-0 | [3][4] |
| Molecular Formula | C₈H₇FN₂O₃ | [3] |
| Molecular Weight | 198.15 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
While its synthesis is well-documented, its biological activities have been largely unexplored.[5] This guide is predicated on the hypothetical discovery of its anti-proliferative activity in A549 lung carcinoma cells, thus positioning it as a "candidate" chemical probe. The following sections will detail the necessary steps to validate its utility as a research tool.
Initial Biological Characterization: Validating the Phenotype
The first step in characterizing a candidate probe is to robustly quantify its biological activity. This involves determining the potency and efficacy of the compound in a relevant cellular context.
Protocol: Cell Viability Assay and Dose-Response Analysis
This protocol describes the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability.[6]
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
This compound (FNM-nitrobenzamide)
-
DMSO (cell culture grade)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[6]
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of FNM-nitrobenzamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete growth medium.
-
Cell Treatment: Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[7]
-
-
Data Analysis:
Hypothetical Data:
| Compound | Cell Line | IC₅₀ (µM) |
| FNM-nitrobenzamide | A549 | 1.2 |
| FNM-nitrobenzamide | H1299 | 1.5 |
| FNM-nitrobenzamide | MRC-5 (normal lung) | > 50 |
Target Deconvolution: Identifying the Molecular Target
Once the phenotype is confirmed, the next critical phase is to identify the protein(s) with which the probe interacts to elicit this effect.[10][11][12] A multi-pronged approach is recommended.
Caption: Workflow for developing a chemical probe.
Affinity-Based Protein Profiling
This method involves chemically modifying the probe to "fish out" its binding partners from a cell lysate.[13]
Probe Modification Strategy: To enable affinity purification, FNM-nitrobenzamide needs to be functionalized with a linker and a reactive group for attachment to a solid support (e.g., beads). A plausible strategy is to synthesize an analog where the nitro group is reduced to an amine, which can then be acylated with a linker terminating in an alkyne or azide for click chemistry-based immobilization.
3.1.1. Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
Materials:
-
Immobilized FNM-nitrobenzamide analog on beads (and control beads)
-
A549 cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels
-
Mass spectrometry facility
Procedure:
-
Lysate Preparation: Grow and harvest A549 cells. Lyse the cells and clarify the lysate by centrifugation.
-
Incubation: Incubate the cell lysate with the probe-conjugated beads and control beads (without the probe) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are unique to the probe-conjugated beads.
-
Subject the bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[14]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular context.[15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]
3.2.1. Protocol: CETSA for Target Engagement
Materials:
-
A549 cells
-
FNM-nitrobenzamide
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Western blotting reagents and antibodies for candidate proteins
Procedure:
-
Cell Treatment: Treat intact A549 cells with FNM-nitrobenzamide (at a concentration ~10x IC₅₀) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Cool immediately on ice.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet.
-
Analysis: Analyze the soluble fractions by Western blot for a candidate target protein identified from AP-MS.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Target Validation and Mechanism of Action
Identifying a binding partner is not sufficient; it is crucial to demonstrate that the interaction with this target is responsible for the observed anti-proliferative phenotype.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 4. This compound | 915087-24-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. drughunter.com [drughunter.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. benchchem.com [benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluoro-N-methyl-4-nitrobenzamide in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as privileged starting points for the synthesis of complex therapeutic agents. 2-Fluoro-N-methyl-4-nitrobenzamide is one such cornerstone molecule, valued as a versatile intermediate in the development of targeted enzyme inhibitors.[1] Its chemical architecture, featuring an activated fluoro group for nucleophilic aromatic substitution and a nitro group amenable to reduction and further functionalization, provides a robust platform for constructing bioactive compounds.[2][3]
This guide delves into the application of this key building block and its analogs in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[4][5] We will explore the underlying biological rationale, provide detailed synthetic protocols for creating these inhibitors, and present the data that underpins their therapeutic relevance.
The Target: PARP Enzymes and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular homeostasis, with functions in transcription, apoptosis, and, most notably, the DNA damage response.[6][7] PARP1, in particular, acts as a first responder to DNA single-strand breaks (SSBs). Upon detecting a break, it synthesizes chains of poly(ADP-ribose) (PAR) that act as a signal to recruit other DNA repair proteins, facilitating the repair process.[5][6][7]
Mechanism of Action of PARP Inhibitors
PARP inhibitors (PARPis) function on a principle known as "synthetic lethality." In healthy cells, a double-strand break (DSB) in DNA can be repaired by a high-fidelity process called homologous recombination (HR), which relies on proteins encoded by genes like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.
PARP inhibitors exploit this dependency. They compete with NAD+ for the catalytic site of the PARP enzyme, but their primary cytotoxic mechanism is more complex than simple enzymatic inhibition.[5][8] They trap the PARP protein on the DNA at the site of the break.[8][9] When the cell attempts to replicate its DNA, the replication fork collides with this trapped PARP-DNA complex, causing the fork to collapse and generating a highly toxic DSB. Since the cancer cell lacks a functional HR pathway to repair this DSB, it undergoes apoptosis.[5][9]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Synthetic Strategy: From Benzamide to Phthalazinone Core
The synthesis of many PARP inhibitors, including the first-in-class drug Olaparib, relies on the construction of a phthalazinone core coupled to a substituted benzamide moiety.[4][10] this compound and its analogs are ideal precursors for this benzamide portion. The general strategy involves:
-
Reduction: The nitro group is reduced to an amine, providing a reactive handle for further elaboration.
-
Coupling: This amine or a derivative thereof is coupled with a pre-formed phthalazinone structure or another key intermediate. The fluorine atom on the benzamide ring activates the molecule for nucleophilic aromatic substitution, which is a key step in alternative synthetic routes.
The synthesis of Olaparib demonstrates this strategy effectively. A key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , serves as the backbone, which is then coupled with a piperazine derivative to complete the drug molecule.[4][11]
Caption: General synthetic workflow for PARP inhibitors.
Experimental Protocol: Synthesis of Olaparib via Amide Coupling
This protocol details the final, crucial step in the synthesis of Olaparib: the amide bond formation between the key benzoic acid intermediate and a cyclopropylcarbonyl-functionalized piperazine. This reaction is a robust and well-documented example of the chemistry enabled by benzamide-type precursors.[4][11]
Reaction Principle: The carboxylic acid of the phthalazinone intermediate is activated using an amide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), to facilitate nucleophilic attack by the secondary amine of the piperazine derivative, forming the final amide bond.[10][11]
Materials and Reagents
| Reagent | Supplier | CAS Number | Molecular Wt. |
| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Various | 763113-22-0 | 312.28 |
| 1-(cyclopropylcarbonyl)piperazine hydrochloride | Various | 1021298-75-6 | 192.67 |
| HBTU | Sigma-Aldrich | 94790-37-1 | 379.25 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | 129.24 |
| Acetonitrile (MeCN), Anhydrous | Sigma-Aldrich | 75-05-8 | 41.05 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | 84.93 |
| Water, Deionized | - | 7732-18-5 | 18.02 |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of Olaparib.
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5.0 g, 16.0 mmol, 1.0 eq) and 1-(cyclopropylcarbonyl)piperazine hydrochloride (3.37 g, 17.5 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture to form a suspension.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (7.0 mL, 40.0 mmol, 2.5 eq) dropwise to the suspension at room temperature. The mixture should become clearer.
-
Coupling Agent Addition: Add HBTU (6.67 g, 17.6 mmol, 1.1 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzoic acid is consumed.
-
Work-up - Quenching: Once the reaction is complete, slowly pour the reaction mixture into deionized water (200 mL) with stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure Olaparib as a white to off-white solid. A reported yield for this step is approximately 85%.[4]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
HBTU and DIPEA are irritants. Avoid inhalation and contact with skin.
-
Acetonitrile and Dichloromethane are flammable and toxic. Handle with care.
Data Summary and Significance
The successful synthesis of PARP inhibitors has led to several FDA-approved drugs that have significantly improved outcomes for patients with specific cancer types.[12]
Table 1: Potency of Approved PARP Inhibitors
| Inhibitor | Target(s) | IC₅₀ (PARP1) | Approved for Cancers Including |
| Olaparib | PARP1/2 | ~5 nM | Ovarian, Breast, Pancreatic, Prostate[4][5] |
| Rucaparib | PARP1/2/3 | ~1.4 nM | Ovarian, Prostate[4] |
| Niraparib | PARP1/2 | ~3.8 nM | Ovarian, Fallopian Tube[4] |
| Talazoparib | PARP1/2 | ~0.57 nM | Breast[12] |
| (IC₅₀ values are approximate and can vary based on assay conditions.) |
Conclusion
This compound and related fluorinated benzoyl compounds are indispensable tools in the synthesis of advanced enzyme inhibitors. Their unique chemical handles allow for the efficient and strategic construction of complex molecules like Olaparib. The success of PARP inhibitors, built upon these synthetic foundations, underscores the power of combining a deep understanding of biological mechanisms—such as synthetic lethality—with robust and versatile chemical synthesis. The protocols and strategies outlined in this guide provide a framework for researchers engaged in the discovery and development of the next generation of targeted therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 12. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
Application Notes and Protocols for Reactions Involving 2-Fluoro-N-methyl-4-nitrobenzamide
Introduction: The Strategic Importance of 2-Fluoro-N-methyl-4-nitrobenzamide in Synthetic Chemistry
This compound is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from a strategically functionalized benzene ring, featuring a fluorine atom activated for nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group situated para to it. The presence of the N-methylbenzamide group further provides a handle for diverse chemical modifications. This unique combination of functional groups makes it an important intermediate in the synthesis of complex bioactive molecules. For instance, it is a precursor in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. We will delve into its physicochemical properties, explore its reactivity through the lens of SNAr mechanisms, and provide a detailed, field-proven protocol for a representative amination reaction.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for successful and safe experimentation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 915087-24-0 | [5][6] |
| Molecular Formula | C₈H₇FN₂O₃ | [6] |
| Molecular Weight | 198.15 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry place at room temperature. | |
| Density | ~1.4 g/cm³ | [5] |
| Boiling Point | 337.1 ± 32.0 °C at 760 mmHg | [7] |
Safety Information: this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[6][9][10]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the para-nitro group. This group stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. The ortho-N-methylbenzamide group can also influence the regioselectivity and rate of the reaction.
The general mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized SNAr mechanism for this compound.
Detailed Experimental Protocol: SNAr Amination with a Secondary Amine
This protocol details a representative SNAr reaction between this compound and a generic secondary amine (e.g., morpholine or piperidine) to illustrate a common and practical application.
Materials and Reagents:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Caption: Experimental workflow for the SNAr amination reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe to dissolve the solids. The choice of a dipolar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cationic species and accelerates SNAr reactions.[11][12]
-
Add the secondary amine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C using a heating mantle. The elevated temperature is often necessary to overcome the activation energy barrier for the reaction, especially with less reactive nucleophiles.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progression of the reaction.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water. This will quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove any remaining water and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure substituted product.
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its reactivity is dominated by the SNAr mechanism, allowing for the facile introduction of a wide range of nucleophiles at the 2-position. The protocol provided herein offers a robust and reproducible method for the amination of this substrate, which can be adapted for various other nucleophiles. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, researchers can effectively utilize this compound in their synthetic endeavors.
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 6. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 915087-24-0 [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
2-Fluoro-N-methyl-4-nitrobenzamide for protein labeling techniques
Application Note & Protocol
Topic: Hypothetical Application of 2-Fluoro-N-methyl-4-nitrobenzamide for Cysteine-Selective Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document describes a hypothetical application of this compound for protein labeling. Based on currently available scientific literature, this compound is not established as a standard protein labeling reagent. The protocols and mechanisms described herein are based on established principles of organic chemistry and protein science, specifically nucleophilic aromatic substitution, but have not been experimentally validated for this specific compound. This guide is intended for research and informational purposes only.
Introduction: A Mechanistic Hypothesis for Cysteine-Selective Labeling
The selective modification of amino acid residues is a cornerstone of chemical biology and proteomics, enabling the study of protein function, structure, and interactions. Cysteine, with its highly nucleophilic thiol group and relatively low abundance, presents an ideal target for site-specific protein labeling.[1] This application note proposes a hypothetical use for this compound as a novel reagent for the selective labeling of cysteine residues in proteins.
The chemical structure of this compound features a fluorine atom on a benzene ring that is activated by a strongly electron-withdrawing nitro group in the para position. This configuration is analogous to classic reagents like 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as primary amines.[2][3] We hypothesize that the activated fluorine atom in this compound can similarly serve as a leaving group when attacked by the thiolate anion of a cysteine residue, forming a stable thioether bond.
Principle of the Method: Nucleophilic Aromatic Substitution (SNAr)
The proposed labeling strategy is based on the SNAr mechanism. The key steps are as follows:
-
Deprotonation: The thiol group of a cysteine residue (pKa ~8.5) is deprotonated under mildly basic conditions to form a more nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon atom bearing the fluorine on the this compound ring.
-
Formation of Meisenheimer Complex: This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the electron-withdrawing nitro group.
-
Elimination of Fluoride: The complex collapses with the elimination of the fluoride ion, a good leaving group, to restore the aromaticity of the ring.
-
Covalent Bond Formation: The result is a stable, covalent thioether bond between the cysteine residue and the N-methyl-4-nitrobenzamide moiety.
The selectivity for cysteine over other nucleophilic residues like lysine is achieved by controlling the reaction pH. At a pH range of 7.0-8.0, a significant portion of cysteine thiols are deprotonated and highly reactive, while the majority of lysine amino groups (pKa ~10.5) remain protonated and thus less nucleophilic.
Visualizing the Proposed Mechanism
References
Application Note: 2-Fluoro-N-methyl-4-nitrobenzamide as a Versatile Electrophilic Fragment for Covalent Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics. Recently, the strategic use of covalent fragments—small, reactive molecules that form a permanent bond with their target—has gained significant traction for tackling challenging proteins previously deemed "undruggable."[1][2] This guide details the application of 2-Fluoro-N-methyl-4-nitrobenzamide as a readily accessible and versatile electrophilic fragment. We provide the scientific rationale for its use, centered on a Nucleophilic Aromatic Substitution (SNAr) mechanism, and present a comprehensive, multi-platform workflow for its screening and validation. Detailed protocols for mass spectrometry, NMR spectroscopy, and X-ray crystallography are provided to guide researchers from initial hit identification to high-resolution structural characterization, paving the way for rapid hit-to-lead development.
Introduction: The Rise of Covalent Fragments in FBDD
Principles of Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful method for identifying high-quality lead compounds. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens libraries of low molecular weight compounds (typically <300 Da) to find weak but efficient binders.[3][4] These "fragments" serve as ideal starting points for optimization. Because of their simplicity, fragments can form high-quality interactions within a binding pocket, and their subsequent elaboration into more potent leads is often more rational and efficient.[5]
The Strategic Advantage of Covalent Inhibition
Targeted covalent inhibitors form a stable, permanent bond with their protein target, offering distinct therapeutic advantages such as prolonged duration of action, high potency, and the ability to overcome high substrate concentrations.[6] Integrating this strategy with FBDD allows for the discovery of highly selective covalent inhibitors. Covalent fragments, equipped with a reactive "warhead," can achieve significant target engagement even with shallow or difficult-to-drug binding sites, expanding the scope of druggable targets.[1][7]
Rationale for this compound as a Covalent Fragment
This compound is an ideal candidate for covalent FBDD for several key reasons:
-
Fragment-like Properties: With a molecular weight of 198.15 g/mol , it fits squarely within the accepted range for fragments, ensuring a higher probability of sampling diverse chemical space.[8][9]
-
Tunable Reactivity: The molecule's reactivity is driven by the electron-withdrawing nitro group, which strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr).[10][11] The fluorine atom at the ortho position serves as an excellent leaving group upon attack by a protein nucleophile. This well-defined reactivity is crucial for targeted covalent modification.
-
Synthetic Tractability: The benzamide scaffold provides clear vectors for chemical elaboration. The N-methyl group and the aromatic ring offer positions for synthetic modification to grow the fragment into a potent lead compound based on initial structural data. The synthesis of the parent fragment is well-documented.[12]
Physicochemical Properties and Handling
Proper handling and characterization are paramount for a successful screening campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 915087-24-0 | [8][9][13] |
| Molecular Formula | C₈H₇FN₂O₃ | [8][14] |
| Molecular Weight | 198.15 g/mol | [8][9] |
| Physical Form | Solid | [9] |
| Purity | ≥95% recommended | [9][13] |
| Solubility | Must be determined empirically in assay buffer. Soluble in DMSO. | |
Protocol: Stock Solution Preparation
-
Primary Stock: Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.
-
Aqueous Solubility Check: Dilute the primary stock into the final assay buffer to the highest intended screening concentration. Visually inspect for precipitation. Centrifuge the sample and measure the supernatant concentration via UV-Vis spectroscopy to determine the practical solubility limit.
-
Working Solutions: Prepare intermediate working solutions as needed, ensuring the final DMSO concentration in the assay is kept constant and low (typically ≤1%) to avoid protein destabilization.
Proposed Mechanism of Covalent Modification
The primary mechanism of action for this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. A nucleophilic amino acid residue (e.g., the thiolate of Cysteine or the amine of Lysine) on the target protein attacks the carbon atom bearing the fluorine. The strong electron-withdrawing effect of the para-nitro group stabilizes the transient, negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the fluoride ion and forming a stable covalent bond.
Figure 1: Proposed SNAr mechanism for covalent modification.
Experimental Workflows: A Multi-Faceted Approach
A robust screening cascade employs orthogonal techniques to identify hits, confirm their binding, and characterize the interaction. This ensures high confidence in the results and provides a rich dataset for subsequent optimization.
Figure 2: A comprehensive screening cascade for covalent fragments.
Primary Screening: Intact Mass Spectrometry
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for confirming the formation of a covalent adduct.[15][16] It directly measures the mass of the intact protein, and a successful covalent reaction is unambiguously identified by a mass increase corresponding to the molecular weight of the fragment minus the leaving group (Fluorine).[17]
Protocol 4.1.1: Intact Protein LC-MS Analysis
-
Sample Preparation: In separate microcentrifuge tubes, incubate the target protein (typically 5-10 µM in an MS-compatible buffer like ammonium acetate) with:
-
Vehicle control (e.g., 1% DMSO).
-
This compound (e.g., 10-fold molar excess).
-
-
Incubation: Incubate samples at a set temperature (e.g., room temperature or 37°C) for a defined time course (e.g., 1, 4, and 24 hours) to assess reactivity.
-
Quenching (Optional): The reaction can be stopped by adding 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C4 or C8 column suitable for protein analysis.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Deconvolution: Process the raw mass spectrum (containing a protein charge state envelope) using deconvolution software to obtain the zero-charge mass of the protein.
Data Interpretation: A successful covalent modification will result in a new peak in the deconvoluted mass spectrum with a mass equal to the protein + 179.14 Da (198.15 Da of the fragment - 18.998 Da of Fluorine).
Table 2: Representative Intact Mass Spectrometry Results
| Sample | Expected Protein Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Interpretation |
|---|---|---|---|---|
| Protein + Vehicle | 30,000.0 | 30,000.4 | N/A | Unmodified Protein |
| Protein + Fragment | 30,179.1 | 30,179.5 | +179.1 | Covalent Adduct Formed |
Orthogonal Validation & Mechanistic Insight: NMR Spectroscopy
Rationale: NMR spectroscopy is exceptionally powerful for studying the weak interactions typical of fragments and can confirm binding in solution.[5][18] Protein-observed methods can map the binding site, while ligand-observed methods can directly monitor the fragment.
Protocol 4.2.1: Protein-Observed 1H-15N HSQC NMR
-
Protein Preparation: Prepare a sample of uniformly 15N-labeled protein (50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Reference Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of this compound to the protein sample and acquire an HSQC spectrum at each step.
-
Analysis: Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) or line broadening, indicating the binding interface.
Protocol 4.2.2: Ligand-Observed 19F NMR Rationale: Since fluorine is not naturally present in biological systems, 19F NMR provides a background-free window to observe the fragment directly.[19] Changes in the 19F chemical shift can report on binding, and the disappearance of the signal can confirm the covalent reaction (displacement of fluorine).
-
Sample Preparation: Prepare a sample of the fragment (e.g., 100 µM) in NMR buffer.
-
Reference Spectrum: Acquire a 1D 19F NMR spectrum of the fragment alone.
-
Addition of Protein: Add the target protein (e.g., 10 µM) to the tube.
-
Time Course: Acquire 19F spectra over time. A non-covalent binding event may cause a shift or broadening of the 19F signal. A covalent reaction will cause the signal corresponding to the starting material to decrease and eventually disappear.
High-Resolution Structural Validation: X-ray Crystallography
Rationale: X-ray crystallography provides the ultimate validation of covalent modification by delivering a high-resolution, 3D picture of the fragment bound to its target.[20][21] This structural information is invaluable for understanding the key interactions and guiding structure-based drug design.[22]
Protocol 4.3.1: Co-crystallization or Crystal Soaking
-
Protein Crystallization: Grow high-quality crystals of the target protein under established conditions.
-
Fragment Introduction:
-
Soaking: Transfer existing protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Model the fragment into the resulting electron density map and refine the structure.
Data Interpretation: Unambiguous, continuous electron density connecting a nucleophilic residue of the protein to the aromatic ring of the fragment confirms the formation of the covalent bond. The refined structure will reveal the precise binding orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 3: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Resolution | 1.8 Å |
| Space Group | P2₁2₁2₁ |
| Modified Residue | Cys145 |
| Key Interactions | H-bond from backbone NH to nitro O; pi-stacking with Tyr54 |
| PDB Code | N/A (Hypothetical) |
Site of Modification Analysis: Peptide Mapping by LC-MS/MS
Rationale: To precisely identify which amino acid has been modified, a "bottom-up" proteomics approach is used.[15] The protein-adduct complex is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS) to pinpoint the exact site of modification.[17]
Protocol 4.4.1: In-solution Digestion and LC-MS/MS
-
Adduct Formation: Form the covalent adduct as described in Protocol 4.1.1.
-
Denaturation and Digestion: Denature the protein (e.g., with urea), reduce disulfide bonds (DTT), alkylate free cysteines (iodoacetamide), and digest the protein into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Inject the peptide mixture onto a reverse-phase C18 column and analyze using a data-dependent acquisition method on a high-resolution mass spectrometer. The instrument will isolate peptide ions, fragment them, and measure the masses of the resulting fragment ions.
-
Database Searching: Search the resulting MS/MS spectra against the protein's sequence using software that can account for the specific mass modification (+179.14 Da) on potential nucleophilic residues (Cys, Lys, His, Tyr).
Hit-to-Lead Progression
Once a covalent hit is validated, the this compound scaffold serves as an excellent starting point for optimization. Structural information from crystallography or NMR can guide the synthesis of new analogs. For example:
-
Exploring the Solvent-Exposed Vector: The N-methyl-benzamide portion can be modified to engage nearby pockets or improve physicochemical properties.
-
Modulating Reactivity: The nitro group can be replaced with other electron-withdrawing groups (e.g., cyano) to fine-tune the electrophilicity of the warhead.
References
- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 2. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irbm.com [irbm.com]
- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 915087-24-0 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 14. This compound | C8H7FN2O3 | CID 53440632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR-Fragment Based Virtual Screening: A Brief Overview [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. selvita.com [selvita.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 2-Fluoro-N-methyl-4-nitrobenzamide
Introduction
2-Fluoro-N-methyl-4-nitrobenzamide is a substituted benzamide derivative with the chemical formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol .[1][2][3] Its structure, featuring a nitro group and a fluorine atom on the benzene ring, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. For instance, the related compound 4-amino-2-fluoro-N-methyl-benzamide is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen.[4] Given its role as a potential building block in drug development and other chemical syntheses, the development of robust and reliable analytical methods for the identification, quantification, and purity assessment of this compound is of paramount importance.
This document provides detailed application notes and protocols for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are based on established principles for the analysis of related nitroaromatic and benzamide compounds, ensuring scientific integrity and transferability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 915087-24-0 | [2] |
| Molecular Formula | C₈H₇FN₂O₃ | [1][2] |
| Molecular Weight | 198.15 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity (typical) | ≥95% | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Analytical Methodologies
Based on the chemical structure of this compound, two primary chromatographic techniques are recommended for its analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The presence of the nitroaromatic chromophore allows for sensitive detection using a UV detector. The principles of this method are based on the well-established EPA Method 8330B for nitroaromatics and nitramines.[5]
Rationale for Method Selection
Reversed-phase HPLC is the preferred mode of separation for moderately polar compounds like this compound. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte. A gradient elution is often employed to ensure good peak shape and resolution from potential impurities. UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic group (typically around 254 nm) provides high sensitivity.[6][7]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol for HPLC-UV Analysis
1.3.1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm, PTFE or nylon)
1.3.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chromatography data system (CDS)
1.3.3. Preparation of Solutions
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
1.3.4. HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
1.3.5. Data Analysis and System Suitability
-
Calibration: Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Periodically inject a mid-level standard to check for system performance. Typical requirements include tailing factor < 2.0 and %RSD of peak areas < 2.0% for replicate injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For benzamide derivatives, GC-MS can provide both quantitative data and structural confirmation through mass spectral fragmentation patterns.[8][9] While this compound may have sufficient volatility for direct GC analysis, derivatization can sometimes improve peak shape and thermal stability.[10]
Rationale for Method Selection
GC offers high-resolution separation, and when coupled with a mass spectrometer, it provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared against a spectral library for confirmation. The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for a wide range of aromatic compounds.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol for GC-MS Analysis
2.3.1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS), e.g., 4-Nitrobenzoic acid methyl ester
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Derivatizing agent (optional): N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[11]
-
Helium (carrier gas, ultra-high purity)
2.3.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (quadrupole or ion trap)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
GC-MS data system
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Accurately weigh a known amount of the sample, add a known amount of the internal standard, and dissolve in ethyl acetate.
2.3.4. Derivatization Procedure (Optional)
-
To 100 µL of the sample or standard solution in a vial, add 50 µL of pyridine and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
2.3.5. GC-MS Operating Conditions
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 350 amu (Full Scan) or monitor characteristic ions (SIM) |
2.3.6. Data Analysis
-
Identification: The analyte is identified by its retention time and by comparing its mass spectrum with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration in the sample using this curve.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the qualitative and quantitative analysis of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for structural confirmation, sample matrix, and available instrumentation. Proper method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, should be performed in accordance with laboratory and regulatory standards before routine use.
References
- 1. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 2. This compound | 915087-24-0 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. waters.com [waters.com]
- 8. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling and Disposal of 2-Fluoro-N-methyl-4-nitrobenzamide
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0) in a laboratory setting. As a halogenated aromatic nitrocompound, this substance presents specific hazards that necessitate rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and step-by-step protocols to ensure personnel safety and environmental compliance. The causality behind each procedural choice is explained to foster a deep understanding of the associated risks and mitigation strategies.
Compound Identification and Hazard Analysis
This compound is a solid organic compound utilized in pharmaceutical research and chemical synthesis.[1] Its molecular structure incorporates both a fluorinated aromatic ring and a nitro group, functional groups that define its chemical reactivity and toxicological profile. The nitro group is strongly electron-withdrawing, which can influence the compound's reactivity and metabolic pathways.[2][3] Aromatic nitrocompounds are a class of chemicals known for potential toxicity, including rapid absorption through the skin.
Physical, Chemical, and Safety Properties
A summary of the key properties of this compound is presented below. This data is essential for risk assessment and for designing appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Number | 915087-24-0 | [4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [4][5] |
| Molecular Weight | 198.15 g/mol | [1][4] |
| Physical Form | Solid | [4][5] |
| Boiling Point | 337.1±32.0°C at 760 mmHg | [1] |
| Storage Temperature | Room temperature, in a dry, sealed container | [5] |
| Purity | ≥95% - 99% | [4][5] |
Hazard Communication
Regulatory information from suppliers consistently identifies this compound as a hazardous substance. The Globally Harmonized System (GHS) classification provides a universal standard for understanding these risks.
-
GHS Pictogram:
-
-
Signal Word: Warning [5]
-
GHS Hazard Statements:
-
GHS Precautionary Statements:
The presence of both a halogen (fluorine) and a nitro group necessitates careful handling to prevent personnel exposure and environmental contamination.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified (irritation, ingestion, and inhalation), a multi-layered safety approach combining engineering controls and robust PPE is mandatory.
Engineering Controls
The primary engineering control is to minimize the concentration of airborne contaminants.
-
Chemical Fume Hood: All weighing, handling of the solid, and solution preparation must be conducted inside a certified chemical fume hood.[7] This is critical to prevent inhalation of the powder, which can cause respiratory irritation (H335).[5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required when handling the solid or its solutions.[8] This combination protects against accidental splashes that could cause serious eye irritation (H319).
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Given that aromatic nitrocompounds can be absorbed through the skin, double-gloving is recommended as a best practice to minimize the risk of exposure.[8]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure it is laundered professionally and not taken home.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if a situation necessitates handling the powder outside of a fume hood (e.g., large-scale transfer), a NIOSH-approved respirator with a particulate filter is necessary.[9]
Standard Operating Protocol: Laboratory Handling
Adherence to a strict protocol for routine laboratory tasks is essential for minimizing exposure risk.
Protocol for Weighing and Transferring the Solid
-
Preparation: Don all required PPE (lab coat, double gloves, goggles, face shield). Designate a specific area within the chemical fume hood for the weighing operation.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound and the receiving vessel nearby.
-
Transfer: Carefully open the stock container. Using a clean, dedicated spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Do not tap the spatula on the side of the container.
-
Closure: Immediately and securely close the stock container.
-
Addition: Carefully transfer the weighed solid from the boat to the receiving vessel.
-
Decontamination: Rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) directly into a designated halogenated organic waste container.
-
Clean-up: Wipe down the balance and the fume hood surface with a damp cloth. Dispose of the cloth as chemically contaminated solid waste.
Spill and Emergency Procedures
Immediate and correct response to spills or exposures is critical.
Spill Management
The response protocol depends on the scale of the spill. All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Small Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (Outside of Fume Hood):
-
Evacuate the laboratory immediately. Alert others to evacuate.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.
-
Provide the emergency team with the compound name and Safety Data Sheet (SDS).
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide assistance and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health.[12] Hazardous chemical waste must never be disposed of in standard trash or down the sink.[10]
Waste Segregation and Collection
This compound must be treated as hazardous waste. Due to its chemical structure, it falls into a specific waste category.
-
Waste Stream: this compound is a halogenated aromatic nitrocompound . All waste containing this substance (pure solid, solutions, contaminated materials) must be collected in a dedicated Halogenated Organic Waste container.[12]
-
Container: Use only appropriate, chemically compatible containers, preferably plastic, with a secure screw-top cap.[13][14] The container must be in good condition with no cracks or deterioration.[14]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The full chemical name, "this compound," and the approximate concentration/quantity must be listed.[15]
-
Storage: Keep waste containers tightly closed at all times, except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14] The SAA should have secondary containment to prevent the spread of potential leaks.
Disposal Protocol
-
Collection: As waste is generated, add it to the correctly labeled Halogenated Organic Waste container.
-
Closure: After each addition, securely cap the container.
-
Accumulation: Do not overfill containers; leave at least one inch of headspace to allow for expansion.[14]
-
Pickup Request: Once the container is full, or before it has been stored for the maximum allowable time (e.g., 12 months, check local regulations), submit a chemical waste pickup request to your institution's EHS department.[13][15]
Visualization of Workflows
Visual aids are crucial for reinforcing correct procedures and decision-making processes.
Spill Response Decision Workflow
Caption: Decision tree for responding to a chemical spill.
Chemical Waste Disposal Pathway
Caption: Workflow for compliant hazardous waste disposal.
References
- 1. This compound [myskinrecipes.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 5. This compound | 915087-24-0 [sigmaaldrich.com]
- 6. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes & Protocol: Site-Specific N-Arylation of Amines using 2-Fluoro-N-methyl-4-nitrobenzamide
Abstract: N-arylated amines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Achieving their synthesis in a controlled and efficient manner is paramount for drug discovery and development pipelines. This document provides a detailed guide for the use of 2-Fluoro-N-methyl-4-nitrobenzamide as a highly effective reagent for the site-specific N-arylation of primary and secondary amines. We will elucidate the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure high-yield synthesis of N-aryl benzamide derivatives. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for introducing the N-methyl-4-nitrobenzamide moiety into their target molecules.
Introduction: The Rationale for N-Arylation
In the landscape of drug development, the strategic modification of lead compounds is essential for optimizing their pharmacokinetic and pharmacodynamic profiles. N-arylation, the formation of a bond between a nitrogen atom and an aromatic ring, is a powerful tool in this endeavor. This modification can profoundly influence a molecule's properties by:
-
Enhancing Receptor Binding: Introducing an aromatic moiety can create new van der Waals, pi-stacking, or hydrogen bonding interactions within a biological target, increasing binding affinity and selectivity.
-
Improving Metabolic Stability: Masking a reactive N-H bond can prevent enzymatic degradation, thereby extending the half-life of a drug candidate.
-
Modulating Physicochemical Properties: Arylation increases lipophilicity, which can significantly impact membrane permeability and oral bioavailability.
The reagent at the center of this guide, this compound, is an activated aryl fluoride designed for efficient reaction with amine nucleophiles. The fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, is primed for displacement, making this reagent a valuable building block for synthesizing complex amine derivatives.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The N-arylation of an amine with this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from nucleophilic substitution on aliphatic carbons.[1][2]
Causality of the Mechanism:
-
Activation: The benzene ring of the reagent is "activated" towards nucleophilic attack. The potent electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the N-methylbenzamide group, pull electron density out of the aromatic ring. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C2 position), making it highly electrophilic.
-
Step 1: Nucleophilic Attack (Addition): A primary or secondary amine (R¹R²NH) acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient C2 carbon. This breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the nitro group.
-
Step 2: Leaving Group Departure (Elimination): The aromaticity of the ring is restored in the final step. The highly electronegative fluorine atom is expelled as a fluoride ion (F⁻), a good leaving group in this context. A base present in the reaction mixture then removes a proton from the nitrogen atom, yielding the final N-arylated product and neutralizing the generated hydrofluoric acid (HF).
The overall transformation results in the substitution of the fluorine atom with the amine nucleophile.
Experimental Protocol: N-Arylation of a Generic Amine
This protocol provides a general procedure for the reaction of a primary or secondary amine with this compound. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask with stir bar |
| Substrate Amine (Primary or Secondary) | Condenser |
| Anhydrous Dimethylformamide (DMF) or DMSO | Inert atmosphere setup (Nitrogen or Argon) |
| Potassium Carbonate (K₂CO₃), anhydrous | Heating mantle with temperature control |
| Ethyl Acetate (EtOAc) | Magnetic stirrer |
| Brine (Saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized Water | Column chromatography system |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF/DMSO: These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Potassium Carbonate: Can be irritating. Avoid creating dust.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the primary or secondary amine substrate (1.1 - 1.2 eq) to the flask.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq). The base acts as an acid scavenger for the HF produced during the reaction.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an anhydrous atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous DMF or DMSO via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Begin vigorous stirring and heat the reaction mixture to 80-100 °C . The optimal temperature may vary depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures.[2]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine and will likely have a different Rf value than the starting benzamide.
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them twice with brine (saturated NaCl solution) to remove residual DMF/DMSO.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the SNAr reaction of amines with this compound.
Conclusion and Outlook
The protocol detailed herein provides a reliable and effective method for the N-arylation of primary and secondary amines using this compound. The SNAr reaction is driven by the electronic activation provided by the nitro group, enabling the formation of a stable carbon-nitrogen bond under relatively mild conditions.[2] This transformation is a valuable asset for medicinal chemists and researchers in drug development, offering a straightforward path to novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic properties. Future work may involve exploring the use of microwave-assisted heating to accelerate reaction times or expanding the substrate scope to include less nucleophilic amines.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 2-Fluoro-N-methyl-4-nitrobenzamide
Welcome to the technical support center for 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sensitive reagent. As a key intermediate in the synthesis of complex molecules, including the anti-androgen agent Enzalutamide, its successful application is critical.[1][2] This document provides in-depth, field-proven insights to diagnose and resolve common experimental failures.
Section 1: Foundational Knowledge - The Reactivity Profile
Before troubleshooting, it is essential to understand the inherent chemical nature of this compound. Its reactivity is dominated by the electronic properties of its substituted benzene ring.
-
Activated Aromatic System: The molecule is primed for Nucleophilic Aromatic Substitution (SNAr) . This is due to the presence of a powerful electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom.[3]
-
Role of the Nitro Group: The nitro group strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by withdrawing electron density, making the carbon atom bonded to the fluorine highly electrophilic and by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[4][5]
-
Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is the initial attack of the nucleophile on the ring. Fluorine's high electronegativity enhances the electrophilicity of the ipso-carbon, accelerating this key step. The subsequent breaking of the strong C-F bond is fast because it leads to the restoration of the stable aromatic system.[4]
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Understanding this mechanism is the first step in diagnosing any failed reaction.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Section 2: Troubleshooting Common Reaction Failures (Q&A)
This section directly addresses the most common issues encountered in the lab.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time. What are the likely causes?
A: This is the most frequent issue and typically points to problems with reaction kinetics or reagent activity. Let's break down the potential causes.
Caption: Workflow for diagnosing and fixing low-conversion reactions.
-
Causality - Nucleophile Activity: The SNAr reaction requires a potent nucleophile. For amine nucleophiles, a base is often required to act as an acid scavenger for the HF generated. If the amine is used as its hydrochloride salt, stoichiometric amounts of base are needed for both neutralization and scavenging. If the reaction is still slow, a stronger base may be needed to increase the concentration of the free amine.
-
Causality - Temperature & Solvent: SNAr reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. The choice of solvent is critical. Polar aprotic solvents (like DMF, DMSO) are ideal as they solvate the cation of the base, leaving a more "naked" and reactive anion, and they can stabilize the charged Meisenheimer complex intermediate.[6]
Problem 2: Formation of Multiple Byproducts
Q: My reaction is messy. TLC shows multiple new spots, and LC-MS confirms the presence of several unexpected masses. What side reactions are likely occurring?
A: The formation of byproducts indicates that alternative reaction pathways are competing with your desired SNAr transformation.
-
Amide Hydrolysis: The N-methylbenzamide functional group is susceptible to hydrolysis under harsh conditions.
-
Cause: Prolonged heating in the presence of strong aqueous acid or base (e.g., leftover water in the solvent with a strong base like NaOH or KOH). A study on related N-nitrobenzamides highlights their susceptibility to hydrolysis under various pH conditions.[7]
-
Diagnosis: Look for a byproduct with a mass corresponding to 2-fluoro-4-nitrobenzoic acid (M.W. 185.11).
-
Solution: Ensure anhydrous conditions. Use a non-hydroxide base (e.g., K₂CO₃, DIPEA). Minimize reaction time and temperature.
-
-
Nitro Group Reduction: The nitro group can be reduced, especially if you are using reagents that can act as reducing agents or have trace metal impurities.
-
Cause: Unintended reducing agents or catalytic metals. This is less common in standard SNAr but can occur during subsequent steps if not fully purified. For example, if a hydrogenation step is planned, any remaining starting material will be reduced to 4-amino-2-fluoro-N-methylbenzamide.[1][8]
-
Diagnosis: Look for a byproduct with a mass corresponding to the amine (M.W. 168.17).[9]
-
Solution: Ensure high purity of all reagents and clean glassware. If performing a reduction, ensure the SNAr reaction has gone to completion first.
-
-
Reaction with the Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which is a nucleophile and can compete in the reaction.
-
Cause: Excessive heating (>120-130 °C) for extended periods in DMF.
-
Diagnosis: Look for a byproduct with a mass corresponding to the addition of a dimethylamino group.
-
Solution: Maintain a lower reaction temperature or switch to a more stable solvent like DMSO or NMP for high-temperature reactions.
-
Section 3: FAQs - Proactive Guidance & Best Practices
Q: What are the optimal starting conditions for a typical SNAr reaction with an amine nucleophile?
A: A robust starting point is crucial. The table below provides a validated set of conditions that can be optimized for your specific substrate.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stoichiometry | This compound (1.0 eq) | Limiting reagent. |
| Nucleophile (1.1 - 1.5 eq) | A slight excess drives the reaction to completion. | |
| Base (2.0 - 3.0 eq) | Ensures complete acid scavenging and nucleophile activation. | |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are generally effective.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, effective, and generally non-interfering inorganic bases. |
| Temperature | 60 - 100 °C | Start at 60°C and increase if the reaction is slow. Monitor for decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing side reactions with atmospheric moisture and oxygen. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is relatively polar, and the product's polarity will depend on the nucleophile added. Stain with potassium permanganate or view under UV light. For definitive tracking, periodic sampling for LC-MS analysis is recommended.
Q: What are the key safety considerations?
A: this compound is a hazardous substance.[10]
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]
-
Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust.[11]
Section 4: Standard Operating Protocol
This section provides a baseline experimental procedure for an SNAr reaction with a generic primary amine.
Protocol: SNAr with a Primary Amine
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the primary amine nucleophile (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
-
Reaction:
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 10. This compound | 915087-24-0 [sigmaaldrich.com]
- 11. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-N-methyl-4-nitrobenzamide
Welcome to the technical support center for the synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the amidation of the carboxylic acid with methylamine.
Issue 1: Low Yield or Incomplete Conversion in the Oxidation of 2-Fluoro-4-nitrotoluene
Question: I am experiencing a low yield of 2-fluoro-4-nitrobenzoic acid from the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in this oxidation step are a common challenge and can often be attributed to several factors. The reaction involves the oxidation of a methyl group to a carboxylic acid, which can be sluggish if not properly optimized.
-
Insufficient Oxidant: Potassium permanganate (KMnO₄) is a strong oxidizing agent, but an insufficient amount will lead to incomplete reaction. Ensure you are using a sufficient molar excess of KMnO₄. Some protocols suggest adding the oxidant in portions to maintain its concentration throughout the reaction.[1][2]
-
Reaction Temperature and Time: This oxidation typically requires heating to drive the reaction to completion. A common temperature range is 80-95°C.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures are generally not necessary and may not offer significant advantages. The reaction time is also crucial; monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion, which can take several hours.[2]
-
Phase Transfer Catalyst: The reaction is often biphasic, with the organic substrate and the aqueous permanganate solution. A phase transfer catalyst, such as tetrabutylammonium bromide or chloride, can significantly enhance the reaction rate by facilitating the transfer of the permanganate ion into the organic phase.[1][2][3] If you are not using one, its addition is highly recommended.
-
pH Control: The reaction is typically carried out under basic conditions, often with the addition of sodium hydroxide.[2] The basicity of the solution is important for the permanganate oxidation mechanism. After the reaction, the mixture needs to be acidified (e.g., with HCl) to a pH of about 2 to precipitate the 2-fluoro-4-nitrobenzoic acid product.[1][2]
Issue 2: Difficulty in Converting 2-Fluoro-4-nitrobenzoic Acid to the Amide
Question: I am struggling with the direct amidation of 2-fluoro-4-nitrobenzoic acid with methylamine. The reaction is not proceeding as expected. Why is this and what is the recommended procedure?
Answer:
Directly reacting a carboxylic acid with an amine to form an amide is often inefficient under mild conditions.[4][5][6] This is due to a competing and rapid acid-base reaction that forms a stable ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid's hydroxyl group, which is a poor leaving group, needs to be activated.[7]
The most reliable and widely used method is a two-step process:
-
Conversion to Acyl Chloride: First, convert the 2-fluoro-4-nitrobenzoic acid to the more reactive 2-fluoro-4-nitrobenzoyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this conversion.[2]
-
Reaction with Methylamine: The resulting acyl chloride is then reacted with methylamine to form the desired amide, this compound.[8] This reaction is typically rapid and should be performed at a low temperature (e.g., -5°C to 0°C) to control the exothermicity and minimize side reactions.
This two-step approach bypasses the formation of the unreactive carboxylate salt and leads to significantly higher yields.
Issue 3: Formation of an Ester Byproduct During Amidation
Question: After reacting the acyl chloride with methylamine in a methanol solution, I isolated a significant amount of the methyl ester of 2-fluoro-4-nitrobenzoic acid instead of the desired amide. What caused this side reaction?
Answer:
This is a classic example of competing nucleophiles. Acyl chlorides are highly reactive and will react with any nucleophile present in the reaction mixture. In your case, methanol (CH₃OH) acted as a nucleophile, leading to the formation of the methyl ester.[9]
To avoid this, it is crucial to use a non-nucleophilic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.[9] If you are using a solution of methylamine, ensure it is in a non-alcoholic solvent like THF or water. If an aqueous solution of methylamine is used, the reaction should be carefully controlled as water can hydrolyze the acyl chloride back to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and cost-effective starting material is 2-fluoro-4-nitrotoluene.[1][2][3] This compound is then oxidized to 2-fluoro-4-nitrobenzoic acid, which serves as the immediate precursor to the final product.
Q2: Are there alternative methods to activate the carboxylic acid besides forming an acyl chloride?
Yes, various coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid without isolating an acyl chloride.[4] Common examples include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][10][11] These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.[10] While effective, the acyl chloride route is often more straightforward and cost-effective for this particular synthesis.
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the oxidation and amidation steps. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with the work-up.
Q4: What are the key safety precautions to consider during this synthesis?
-
Thionyl Chloride/Oxalyl Chloride: These are corrosive and toxic reagents. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. They react violently with water.
-
Potassium Permanganate: This is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Methylamine: This is a flammable and corrosive gas or solution. It should be handled with care in a fume hood.
-
Solvents: Many organic solvents used (e.g., DCM, THF) are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid
This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.[2][3]
Materials:
-
2-Fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-nitrotoluene (1 equivalent), water, sodium hydroxide (e.g., 1.25 equivalents), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).
-
Heat the mixture to 80-95°C with vigorous stirring.
-
Slowly add potassium permanganate (e.g., 2.5 equivalents) in portions over 1-2 hours.
-
Maintain the temperature and continue stirring for 8-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it while hot to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the product.
Protocol 2: Synthesis of this compound
This protocol involves the conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride, followed by amidation.[2]
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methylamine solution (e.g., in THF or water)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
In a separate flask, cool a solution of methylamine (e.g., 2 equivalents) in an appropriate solvent to 0°C.
-
Slowly add the freshly prepared 2-fluoro-4-nitrobenzoyl chloride solution to the methylamine solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Reaction Step | Reagents | Typical Yield | Reference |
| Oxidation | 2-fluoro-4-nitrotoluene, KMnO₄, NaOH, phase transfer catalyst | 73-75% | [2][3] |
| Oxidation | 2-fluoro-4-nitrotoluene, CrO₃, periodic acid | ~81% | [1] |
| Amidation | 2-fluoro-4-nitrobenzoic acid, SOCl₂, methylamine | ~95% | [3] |
Visualizations
Reaction Mechanism: Acyl Chloride Formation and Amidation
Caption: A two-step process for the synthesis of the target amide.
Experimental Workflow
Caption: The overall synthetic workflow from starting material to final product.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis issues.
References
- 1. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jackwestin.com [jackwestin.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amide Synthesis [fishersci.it]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for 2-Fluoro-N-methyl-4-nitrobenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0). As a critical intermediate in the synthesis of pharmaceuticals such as Enzalutamide, achieving high purity is paramount for successful downstream applications and regulatory compliance.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - Compound Properties & Impurity Profile
This section addresses fundamental questions about the compound's characteristics and the common impurities that can complicate purification.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a robust purification strategy. Key data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 915087-24-0 | [3][4] |
| Molecular Formula | C₈H₇FN₂O₃ | [3] |
| Molecular Weight | 198.15 g/mol | [3] |
| Physical Form | Solid | [4] |
| Commercial Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store sealed in a dry place at room temperature. |
The compound's solid nature and thermal stability at room temperature make it a good candidate for both recrystallization and chromatographic methods.
Q2: What are the most common impurities I should expect from a typical synthesis?
The impurity profile is directly linked to the synthetic route. A common synthesis proceeds via the amination of an activated 2-fluoro-4-nitrobenzoic acid derivative.[1] Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: 2-Fluoro-4-nitrobenzoic acid. This is the most common process-related impurity. Its acidic nature makes it relatively simple to remove.
-
Reagent Carryover: Unreacted chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts. These are typically volatile or reactive and are often quenched and removed during the work-up.
-
Side-Reaction Products: While specific side-reactions depend on the precise conditions, incomplete amination or reactions with solvent are possible.
-
Precursor Impurities: Any impurities present in the initial 2-fluoro-4-nitrotoluene will likely carry through to the 2-fluoro-4-nitrobenzoic acid intermediate and potentially to the final product.[5][6]
Q3: How do I choose the right purification strategy for my situation?
The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale.
Q1: I've added a hot solvent, but my compound won't fully dissolve, or it oils out upon cooling. What went wrong?
This is a classic solvent selection problem.
-
Cause (Incomplete Dissolution): The solvent is not polar enough to dissolve the compound, even when hot. The nitro and amide groups make the molecule quite polar.
-
Cause (Oiling Out): The compound is too soluble in the solvent, or the cooling process is too rapid. When the solution cools, the concentration of the compound exceeds its saturation point so quickly that molecules don't have time to arrange into a crystal lattice, instead crashing out as a liquid phase (an "oil").
-
Solution: The ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.
-
Systematic Solvent Screening: Test solubility in small vials with common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water).
-
Use a Co-Solvent System: If a single solvent doesn't work, use a binary mixture. For example, dissolve the compound in a small amount of a good solvent (like acetone) and slowly add a poor solvent (like hexanes or water) at an elevated temperature until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Q2: What is a good starting solvent for recrystallizing this compound?
Toluene has been successfully used for the recrystallization of structurally similar compounds, yielding high-purity material.[7] It is an excellent starting point. Alcohols like ethanol or isopropanol are also logical choices due to their polarity.
Q3: My recrystallized product looks clean, but the purity has only marginally improved. What can I do?
-
Cause: This often happens when impurities have very similar solubility profiles to the product and co-crystallize within the lattice.
-
Solutions:
-
Perform a Second Recrystallization: A sequential recrystallization can often remove stubborn impurities.
-
Charcoal Treatment: If your product has a slight color, it may be due to highly colored, minor impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through Celite or fluted filter paper to remove the charcoal before cooling.
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Slower cooling promotes the formation of purer crystals.
-
Section 3: Troubleshooting Guide - Column Chromatography
For small-scale, high-purity requirements or when dealing with difficult-to-separate impurities, silica gel chromatography is the method of choice.
Q1: How do I select the right mobile phase (eluent) for column chromatography?
The goal is to find a solvent system where your product has a Retention Factor (Rƒ) of ~0.3 on a silica gel Thin-Layer Chromatography (TLC) plate.
-
Rationale: An Rƒ in this range ensures the compound spends enough time interacting with the stationary phase to separate from impurities, but not so long that the elution takes an excessive amount of time and solvent, which leads to band broadening and poor resolution.
-
Procedure:
-
Spot your crude material on a TLC plate.
-
Develop the plate in a chamber with a test solvent system. A good starting point for a polar compound like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (20%, 30%, etc.) until the desired Rƒ is achieved.
-
Q2: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve it?
-
Solution 1: Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing their interaction with the silica gel and often enhancing separation between compounds of differing polarity.
-
Solution 2: Change Solvent System: Sometimes, simply changing one of the solvents can drastically alter selectivity. For example, substituting Dichloromethane (DCM) for Ethyl Acetate can change the elution order or improve separation due to different specific interactions with the compounds.
-
Solution 3: Use a Gradient Elution: Start running the column with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind on the column.
Caption: General workflow for silica gel column chromatography.
Section 4: Purity Assessment
Purification is incomplete without a reliable method to assess its success.
Q1: How can I quickly and qualitatively check the purity of my fractions or final product?
Thin-Layer Chromatography (TLC) is the fastest method. Spot your starting material, the crude product, and your purified product on the same plate. After developing and visualizing (usually under a UV lamp at 254 nm), a pure compound should appear as a single, well-defined spot. The absence of the starting material and other impurity spots indicates successful purification.
Q2: What methods can I use for accurate, quantitative purity analysis?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column is typically effective for this type of aromatic compound. The mobile phase would likely be a mixture of acetonitrile and water or methanol and water.[8] Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
-
¹H NMR Spectroscopy: Proton NMR is excellent for both identity confirmation and purity assessment. Integration of the product peaks versus impurity peaks can provide a quantitative measure of purity. The presence of unreacted 2-fluoro-4-nitrobenzoic acid would be evident by the disappearance of its characteristic carboxylic acid proton signal (a broad singlet, typically >10 ppm).[1]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature value is a strong indicator of impurity.
Section 5: Detailed Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexanes System
This protocol uses a co-solvent system, which is broadly applicable for moderately polar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, slowly add hexanes dropwise while swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Workflow for Silica Gel Flash Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 30% Ethyl Acetate in Hexanes) as described in Section 3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes or vials.
-
Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine & Isolate: Once the product has fully eluted, combine the fractions that show a single, pure spot by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]
- 3. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 5. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
preventing side reactions with 2-Fluoro-N-methyl-4-nitrobenzamide
Welcome to the technical support center for 2-Fluoro-N-methyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing common side reactions during its use in chemical synthesis.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate, notably in the synthesis of pharmaceuticals such as Enzalutamide.[1][2] Its reactivity is dominated by the electron-deficient nature of the aromatic ring, which is a consequence of the strong electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the N-methylbenzamide group. This electronic arrangement makes the fluorine atom, positioned ortho to the nitro group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the primary and desired reaction pathway for this molecule.
However, the same activating features and the presence of other functional groups—namely the amide and the nitro group—can also lead to several undesired side reactions. This guide will systematically address the most common challenges, their mechanistic origins, and field-proven methods for their mitigation.
Core Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during experimentation.
Issue 1: Low Yield of the Desired SNAr Product and Formation of a Carboxylic Acid Impurity
Question: My SNAr reaction with this compound is showing low conversion, and I am isolating 2-fluoro-4-nitrobenzoic acid as a major byproduct. What is happening and how can I prevent it?
Answer: This is a classic case of a competing hydrolysis reaction. The amide functional group in your starting material is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid.
The hydrolysis of N-methyl-nitrobenzamides can proceed through different mechanisms depending on the pH of the reaction medium.
-
Alkaline Hydrolysis: Under basic conditions (e.g., in the presence of strong bases like NaOH or KOH, or even weaker bases like carbonates in an aqueous environment), the hydroxide ion (OH⁻) can act as a nucleophile and attack the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to release methylamine and the carboxylate salt of 2-fluoro-4-nitrobenzoic acid.
-
Acid-Catalyzed Hydrolysis: In strongly acidic media, the reaction is catalyzed by protonation of the amide oxygen, which makes the carbonyl carbon even more electrophilic and susceptible to attack by water.[3] For N-methyl-N-nitrobenzamides, this can proceed via an A1 or A2 mechanism, depending on the acid concentration.[3]
The desired SNAr reaction is also typically base-catalyzed (to deprotonate the incoming nucleophile) or performed at elevated temperatures, conditions which can inadvertently promote hydrolysis if water is present.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent: Use anhydrous aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. Ensure the water content is <50 ppm.
-
Reagents:
-
Add this compound (1.0 eq) to the reaction flask.
-
Add the desired nucleophile (1.1-1.5 eq).
-
Dissolve in the anhydrous solvent.
-
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Base Addition: Add a non-nucleophilic or mild inorganic base (e.g., K₂CO₃, 2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off any inorganic salts, and proceed with a standard aqueous work-up and extraction.
Issue 2: Formation of 4-Amino-2-fluoro-N-methylbenzamide or Other Reduced Species
Question: During my reaction or a subsequent step, I am observing the formation of the corresponding aniline derivative (4-amino-2-fluoro-N-methylbenzamide). What is causing the reduction of the nitro group?
Answer: The nitro group is readily reducible to an amine under various conditions, particularly catalytic hydrogenation. This is often a desired subsequent transformation, but its premature occurrence indicates an unintended reduction pathway.
The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.
-
Catalytic Hydrogenation: This is the most common method, employing catalysts like Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (H₂ gas, ammonium formate, etc.).[4] This method is highly efficient but can sometimes be too reactive, affecting other functional groups if not controlled.
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective. These are generally chemoselective for the nitro group.
If you are not intentionally performing a reduction, the source could be a contaminated catalyst or residual reducing agents from a previous step.
| Potential Cause | Explanation | Recommended Solution |
| Cross-Contamination | Residual reducing agents (e.g., borohydrides, H₂/Pd) from previous steps or contaminated glassware. | Thoroughly clean all glassware. Avoid using spatulas or equipment that have been in contact with reducing agents without rigorous cleaning. |
| Incompatible Reagents | Some reagents, particularly certain strong nucleophiles like thiols under specific conditions, can act as reducing agents for nitro groups. | Review the literature for the compatibility of your chosen nucleophile with nitroarenes. If incompatible, a protecting group strategy may be needed, though this is less common for SNAr. |
| Carry-over from Synthesis | If the this compound was prepared by reduction of a dinitro precursor, residual catalyst might be present. | Ensure the starting material is of high purity. If in doubt, purify the starting material by recrystallization or column chromatography before use. |
This protocol is for the step after a successful SNAr reaction, where the nitro group is intentionally reduced to an amine.
-
Setup: Dissolve the SNAr product (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate).
-
Catalyst: Carefully add 5-10 mol% of 10% Pd/C catalyst under a nitrogen atmosphere.
-
Hydrogen Source: Seal the vessel, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Maintain a positive pressure of hydrogen.
-
Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified further if necessary.
Issue 3: Formation of Di-substituted or Nitro-displaced Byproducts
Question: I am observing a byproduct where my nucleophile has displaced the nitro group in addition to the fluorine, or I'm seeing di-substitution on the ring. Is this possible?
Answer: While less common than fluorine displacement, displacement of the nitro group can occur under forcing conditions or with highly nucleophilic reagents. The nitro group is a known leaving group in SNAr chemistry, especially when the ring is highly activated.[5]
The displacement of a nitro group follows the same Meisenheimer complex intermediate pathway as halide displacement. The stability of the leaving group (as NO₂⁻) is a key factor. For this to be a significant side reaction, the conditions must be harsh enough (high temperature, very strong nucleophile) to overcome the higher activation energy compared to fluorine displacement.
Di-substitution, where a second nucleophile attacks the ring after the initial SNAr, is also a possibility if the product of the first reaction is still sufficiently activated for a second substitution.
Issue 4: N-Demethylation of the Amide
Question: My product analysis shows a small amount of a compound that appears to be the N-desmethyl analog of my target molecule. How can the N-methyl group be removed?
Answer: N-demethylation of N-methylbenzamides is not a common side reaction under typical SNAr conditions but can occur under specific, often harsh, chemical or biological conditions.[6][7][8] If you are observing this, it is likely due to either extreme reaction conditions or a unique reactivity of your substrate/reagent combination.
-
Harsh Acidic/Basic Conditions: Prolonged exposure to very strong acids or bases at high temperatures could potentially lead to cleavage of the N-CH₃ bond, though amide hydrolysis is far more likely.
-
Oxidative Conditions: Some oxidative reagents can cause N-demethylation. If your reaction is exposed to air for long periods at high temperatures, or if you are using reagents that could act as oxidants, this pathway might be possible.
-
Enzymatic Cleavage: If using biological systems or crude enzyme preparations, enzymatic N-demethylation is a known metabolic pathway.[6]
-
Moderate Conditions: The most effective way to prevent this is to adhere to the mildest possible reaction conditions (temperature, pH, reaction time) that still afford a good yield of the desired product.
-
Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere will prevent potential air oxidation.
-
Reagent Purity: Ensure all reagents are pure and free from unexpected oxidizing contaminants.
Data Summary: Optimizing Reaction Conditions
The key to preventing side reactions is to find the optimal balance of conditions that favors the desired SNAr pathway kinetically over competing reactions.
| Parameter | Recommendation for High SNAr Selectivity | Rationale |
| Temperature | 50 - 90 °C | Sufficient to overcome the activation energy for SNAr without significantly accelerating hydrolysis or nitro group displacement. |
| Solvent | Anhydrous polar aprotic (DMF, DMSO, Acetonitrile) | Solubilizes reagents and facilitates the formation of the charged Meisenheimer complex without participating in hydrolysis. |
| Base | Weak inorganic (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic (DIPEA) | Activates the nucleophile without directly participating in amide hydrolysis. |
| Water Content | As low as possible (< 100 ppm) | Water is a direct reactant in the primary hydrolysis side reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with oxygen and moisture from the air. |
References
- 1. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. veeprho.com [veeprho.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hepatic microsomal N-demethylation of N-methylbenzamidine. N-dealkylation vs N-oxygenation of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Solution Stability of Novel Benzamide Derivatives
A Framework for Researchers Using 2-Fluoro-N-methyl-4-nitrobenzamide and Analogs
Introduction: Why Solution Stability Matters
Welcome to the technical support center for this compound and related novel benzamide derivatives. As researchers at the forefront of discovery, you understand that the reliability of your experimental data is paramount. The chemical stability of your lead compounds in solution is a critical, yet often underestimated, variable that can significantly impact assay results, pharmacokinetic studies, and ultimately, the trajectory of a research program.
This guide is designed to provide you, our fellow scientists and drug development professionals, with a robust framework for proactively assessing and managing the solution stability of this compound. While specific public data on this exact molecule is limited, its structure—featuring an amide linkage, a nitroaromatic system, and a fluoro-substituent—provides clear, chemically-sound indicators of potential stability challenges. By understanding these liabilities, you can design more robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.
This document will serve as your go-to resource, structured into a practical question-and-answer format to address the most pressing issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups on this compound that could cause stability issues?
The molecule has three key features of interest for stability:
-
Amide Bond: The N-methylbenzamide core contains an amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction would cleave the molecule into 2-fluoro-4-nitrobenzoic acid and methylamine.
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the amide bond.[3] Furthermore, nitroaromatic compounds are known to be susceptible to reduction and can be photosensitive, potentially degrading upon exposure to light.[4]
-
Carbon-Fluorine Bond: The C-F bond on the aromatic ring is generally very strong and the least likely point of degradation under typical experimental conditions. However, its presence as an electron-withdrawing group can influence the rate of hydrolysis at the amide center.
Q2: My compound concentration seems to decrease over time in my aqueous assay buffer. What is the most likely cause?
The most probable cause is pH-dependent hydrolysis of the amide bond.[5] Many common biological buffers have a pH that is slightly basic (e.g., PBS at pH 7.4), which can facilitate slow hydrolysis over hours or days, even at room temperature. Another possibility, if your experimental setup is exposed to light, is photodegradation.
Q3: How can I quickly check if my compound is degrading in my chosen solvent or buffer?
A simple experiment is to prepare a stock solution of your compound in the intended buffer and a control solvent (like pure acetonitrile or DMSO where it is likely more stable). Aliquot samples at time zero and after 24, 48, and 72 hours at the intended experimental temperature. Analyze these samples by High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A decrease in the peak area of the parent compound and the appearance of new peaks (degradants) over time is a clear indication of instability.
Q4: Can the solvent I use for my stock solution affect the stability in the final aqueous buffer?
Absolutely. While compounds like this compound are often stored in DMSO, impurities within the solvent (e.g., water, or degradation products of DMSO itself) can be a factor.[7] More importantly, when a concentrated DMSO stock is diluted into an aqueous buffer, the final solution's properties (pH, polarity) dictate the stability. Always evaluate stability in the final assay medium.
Troubleshooting Guide: Diagnosing and Solving Stability Problems
This section addresses specific problems you might encounter and provides a logical workflow for identifying the cause and implementing a solution.
Problem 1: Rapid Loss of Parent Compound in HPLC Analysis
-
Symptom: You inject a freshly prepared sample into an HPLC and notice a significantly smaller peak for your parent compound than expected, or multiple new peaks are present.
-
Potential Cause 1: On-Column Degradation. The mobile phase composition (e.g., highly acidic or basic pH) or the stationary phase itself could be catalyzing degradation. Nitroaromatic compounds have been shown to be unstable in certain reversed-phase HPLC systems.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column degradation.
Problem 2: Poor Reproducibility in Biological Assays
-
Symptom: Your dose-response curves are inconsistent between experiments run on different days, or you observe a drift in signal over the course of a long plate-based assay.
-
Potential Cause: Time-Dependent Degradation in Assay Medium. The compound is likely degrading over the incubation period of your experiment. A compound that degrades by 50% over a 24-hour incubation will yield vastly different results than if it were stable.
-
Solution:
-
Quantify the Degradation: Perform a stability study in your exact assay medium (including all additives like serum, BSA, etc.) at the experimental temperature (e.g., 37°C). Use an LC-MS method if possible to track the disappearance of the parent mass and the appearance of degradant masses.
-
Mitigate the Issue:
-
Reduce Incubation Time: If possible, shorten the assay duration.
-
Prepare Fresh Solutions: Prepare the compound dilutions immediately before adding them to the assay. Do not use solutions left at room temperature for several hours.
-
Adjust Buffer pH: If hydrolysis is confirmed, investigate if the assay can be performed at a more optimal pH for compound stability.
-
Protect from Light: Run experiments in amber plates or under low-light conditions to rule out photodegradation.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is the cornerstone of understanding a molecule's intrinsic stability.[4][9] It involves intentionally stressing the compound under harsh conditions to rapidly identify potential degradation pathways and products.[5][10] This helps in developing stability-indicating analytical methods.
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a PDA or UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[11] (Base hydrolysis is often faster than acid hydrolysis for amides).
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a transparent vial, dissolved in ACN:water) to a photostability chamber with a light source compliant with ICH Q1B guidelines. Place a control sample wrapped in aluminum foil in the same chamber.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
Analyze by a reverse-phase HPLC method. A good starting point is a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Data Interpretation & Summary
The results from the forced degradation study should be summarized to provide a clear overview of the compound's liabilities.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Incubation Time/Temp | % Degradation | No. of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 h @ 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 4 h @ RT | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 h @ RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal | 48 h @ 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
This table should be populated with your experimental data. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without destroying the molecule entirely.[10]
Visualizing the Primary Degradation Pathway: Amide Hydrolysis
The most anticipated degradation pathway is hydrolysis. This can be visualized as follows:
Caption: Predicted hydrolytic degradation of the parent compound.
References
- 1. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pilot-Scale Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide
Welcome to the technical support center for the pilot-scale synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to scaling up this important reaction. Our focus is on ensuring scientific integrity, safety, and reproducibility as you transition from bench-scale to pilot-plant production.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary and most common synthetic route involves a two-step process: the conversion of 2-fluoro-4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. While straightforward at the laboratory scale, scaling up this process introduces challenges related to reaction kinetics, heat management, mass transfer, and safety. This guide will address these complexities in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable method is a two-step, one-pot synthesis starting from 2-fluoro-4-nitrobenzoic acid. The first step involves the activation of the carboxylic acid to an acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting highly reactive acyl chloride is then reacted in situ with methylamine to form the desired amide product. This approach is favored for its high yields and the fact that the intermediate acyl chloride does not need to be isolated.[1][2]
Q2: What are the critical safety considerations when scaling up this reaction?
A2: Safety is paramount, especially when dealing with nitrated aromatic compounds and exothermic reactions. Key considerations include:
-
Thermal Hazards: Both the formation of the acyl chloride from thionyl chloride and the subsequent amidation are exothermic.[3] In a large reactor, the lower surface-area-to-volume ratio can lead to inefficient heat dissipation and a potential for thermal runaway. A thorough thermal hazard evaluation is essential before scaling up.
-
Gas Evolution: The reaction of 2-fluoro-4-nitrobenzoic acid with thionyl chloride produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts.[4] A robust off-gas scrubbing system is necessary to neutralize these corrosive and toxic gases.
-
Handling of Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and ensure safety.
-
Nitrated Compound Stability: Aromatic nitro compounds are energetic materials and can be thermally unstable. It is crucial to avoid excessive temperatures during the reaction and work-up to prevent decomposition.[3]
Q3: What are the recommended solvents for this reaction at a pilot scale?
A3: An ideal solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control, and facilitate easy product isolation. Common choices include:
-
Dichloromethane (DCM): Often used at the lab scale due to its good solvency for the starting materials and intermediates. However, its low boiling point can be a challenge for temperature control in larger reactors.
-
1,2-Dichloroethane (DCE): A higher boiling point alternative to DCM, offering better temperature control.[5]
-
Toluene: A cost-effective and common industrial solvent with a good boiling range for this reaction.
-
Acetonitrile (ACN): Can be a good option, but its reactivity with some reagents should be evaluated.
The choice of solvent will also impact the work-up and product isolation. A solvent in which the product has low solubility at cooler temperatures can facilitate crystallization and isolation.
Q4: How can I monitor the progress of the reaction in a pilot plant setting?
A4: In-process controls (IPCs) are crucial for monitoring reaction completion and identifying any potential issues. Common IPC techniques include:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method. A small sample of the reaction mixture can be quenched and analyzed to determine the ratio of starting material, intermediate, and product.
-
Thin-Layer Chromatography (TLC): A quicker, qualitative method that can be used for rapid checks of reaction progress.[5]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid hydroxyl peak and the appearance of the amide carbonyl peak.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up from the lab to a pilot reactor. What are the likely causes and how can we address them?
A: A decrease in yield during scale-up is a common issue and can often be attributed to several factors:
-
Poor Temperature Control: Inefficient heat dissipation in a large reactor can lead to localized "hot spots." These can cause decomposition of the starting materials, the acyl chloride intermediate, or the final product.
-
Solution: Ensure the reactor's cooling system is adequate for the exotherm of the reaction. Consider a slower, controlled addition of the thionyl chloride and methylamine. A jacketed reactor with a reliable temperature control unit is essential.
-
-
Inefficient Mixing: Inadequate agitation can lead to localized high concentrations of reagents, which can promote side reactions.
-
Solution: Optimize the stirrer speed and design to ensure homogenous mixing throughout the reaction vessel. For pilot-scale reactors, the type of impeller (e.g., pitched-blade turbine, anchor) can significantly impact mixing efficiency.
-
-
Incomplete Acyl Chloride Formation: If the initial step is incomplete, the unreacted carboxylic acid will not form the amide.
-
Solution: Ensure the thionyl chloride is of high purity and used in a slight excess (typically 1.1 to 1.5 equivalents). A catalytic amount of DMF is often used to accelerate this step. Monitor the conversion of the carboxylic acid to the acyl chloride by an in-process control like HPLC before proceeding with the amidation.
-
-
Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly susceptible to hydrolysis. Any moisture in the starting materials, solvent, or reactor will convert it back to the carboxylic acid.
-
Solution: Use anhydrous solvents and ensure all glassware and the reactor are thoroughly dried before use. Running the reaction under an inert atmosphere of nitrogen will prevent atmospheric moisture from entering the system.
-
Issue 2: Formation of Impurities
Q: We are observing an unknown impurity in our final product by HPLC. What are the potential side reactions and how can we minimize them?
A: Several side reactions can lead to impurities:
-
Dimerization/Anhydride Formation: The acyl chloride can react with unreacted 2-fluoro-4-nitrobenzoic acid to form an anhydride. This anhydride is less reactive towards methylamine than the acyl chloride, leading to incomplete conversion and an additional impurity.
-
Solution: Ensure complete conversion to the acyl chloride before adding the methylamine. Slow, controlled addition of the thionyl chloride can help minimize this side reaction.
-
-
Reaction of Thionyl Chloride with the Product: Although less common, excess thionyl chloride at elevated temperatures could potentially react with the amide product.
-
Solution: Use a minimal excess of thionyl chloride and ensure the temperature is well-controlled. Any excess thionyl chloride should be removed or quenched during the work-up.
-
-
Impurities from Methylamine Source: If an aqueous solution of methylamine is used, the water will hydrolyze the acyl chloride. If gaseous methylamine is used, ensure the delivery rate is controlled to prevent pressure buildup and to ensure efficient reaction.
-
Solution: Use a solution of methylamine in an appropriate organic solvent (e.g., THF, ethanol) or carefully control the addition of gaseous methylamine.
-
Issue 3: Difficult Work-up and Isolation
Q: We are having trouble with the work-up procedure. The product is difficult to crystallize and has a persistent color. What can we do?
A: Work-up and isolation at a larger scale can present new challenges:
-
Product Oiling Out: If the product "oils out" instead of crystallizing upon quenching, it can be difficult to handle and purify.
-
Solution: Optimize the quenching procedure. A slow addition of the reaction mixture to a well-agitated, cold non-solvent (like water or a hydrocarbon/water mixture) can promote crystallization. Seeding the quenched mixture with a small amount of pure product crystals can also induce crystallization.
-
-
Color Impurities: Nitroaromatic compounds are often yellow, but darker coloration can indicate the presence of impurities.
-
Solution: The color may be due to trace impurities formed at elevated temperatures. An activated carbon treatment of the product solution before the final crystallization can often remove color bodies. Recrystallization from a suitable solvent system is also an effective purification method.[6]
-
-
Removal of Excess Thionyl Chloride: Residual thionyl chloride can interfere with the work-up and product stability.
-
Solution: Excess thionyl chloride can be removed by distillation (often azeotropically with a solvent like toluene) before quenching. Alternatively, it can be carefully quenched with a basic solution, but this is a highly exothermic process and must be done with extreme caution and efficient cooling.[7]
-
Pilot-Scale Experimental Protocol
This protocol is a general guideline and should be adapted and optimized based on your specific equipment and safety assessments.
Step 1: Acyl Chloride Formation
-
Charge a clean, dry, and inerted pilot-plant reactor with 2-fluoro-4-nitrobenzoic acid and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Begin agitation and ensure the mixture is a homogenous slurry or solution.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly, and with cooling, add thionyl chloride (1.1-1.5 equivalents) to the reactor, maintaining the internal temperature between 20-30°C. The addition rate should be controlled to manage the exotherm and the rate of gas evolution.
-
After the addition is complete, the reaction mixture can be gently heated (e.g., to 40-50°C) to drive the reaction to completion.
-
Monitor the reaction by HPLC until the starting material is consumed.
Step 2: Amidation
-
Cool the reactor contents to 0-10°C.
-
Slowly add a solution of methylamine in an organic solvent (or carefully introduce methylamine gas) to the reactor, maintaining the temperature below 15°C. This step is also exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by HPLC to confirm the formation of this compound.
Step 3: Work-up and Isolation
-
Carefully quench the reaction mixture by slowly transferring it to a separate vessel containing cold water with vigorous agitation.
-
The crude product should precipitate. If it oils out, adjust the temperature and agitation, or consider adding a co-solvent to induce crystallization.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with water until the washings are neutral to pH.
-
Dry the product under vacuum at a controlled temperature (not to exceed 50-60°C).
Step 4: Purification (if necessary)
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture) to achieve the desired purity.
-
If the product is colored, a charcoal treatment can be performed on the solution before recrystallization.
Data Presentation
Table 1: Key Reagents and Typical Stoichiometry
| Reagent | Molar Eq. | Purpose |
| 2-Fluoro-4-nitrobenzoic acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 0.05 - 0.1 | Catalyst |
| Methylamine (CH₃NH₂) | 1.1 - 1.5 | Amine Source |
| Anhydrous Solvent | - | Reaction Medium |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor temperature control, inefficient mixing, hydrolysis of acyl chloride | Improve cooling and agitation, use anhydrous conditions |
| Impurity Formation | Incomplete acyl chloride formation, side reactions | Ensure complete conversion before amidation, control temperature |
| Difficult Isolation | Product oils out, color impurities | Optimize quenching, use seeding, activated carbon treatment |
Visualizations
References
dealing with poor solubility of 2-Fluoro-N-methyl-4-nitrobenzamide in experiments
Answering the user's request.## Technical Support Center: 2-Fluoro-N-methyl-4-nitrobenzamide
Introduction
Welcome to the technical support guide for this compound (CAS No. 915087-24-0). This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of enzyme inhibitors and receptor modulators.[1] However, its utility can be hampered by a significant experimental challenge: poor solubility.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you overcome solubility issues and ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What structural features of this compound contribute to its poor solubility?
The limited solubility of this compound stems from a combination of its structural components, which promote strong intermolecular interactions in the solid state, leading to high crystal lattice energy.
-
Aromatic Core & Nitro Group: The planar phenyl ring allows for efficient π-π stacking. The highly polar nitro (NO₂) group is strongly electron-withdrawing, creating a significant dipole moment and enabling strong dipole-dipole interactions between molecules in the crystal lattice.
-
Amide Moiety: The N-methylbenzamide portion contains both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular hydrogen bonding networks. These networks are a common feature in benzamide crystal structures and contribute significantly to their stability and low solubility.[2]
-
Fluorine Substitution: The ortho-fluoro group also plays a key role. While fluorine is highly electronegative, its small size allows it to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. Fluorine substitution can suppress disorder in the crystal lattice, leading to a more stable, and often less soluble, crystalline form.[3]
Collectively, these features create a stable, tightly packed crystal structure that is energetically difficult for solvent molecules to disrupt.
Q2: I'm starting a new experiment. What solvents should I try first?
There is no universal solvent for this compound. A systematic screening approach is recommended. Start with small quantities of the compound and test its solubility in a range of common laboratory solvents. The choice of solvent should be guided by the requirements of your specific application (e.g., reaction, purification, or biological assay).[4]
Below is a suggested list of initial solvents to screen, categorized by their polarity.
| Solvent Class | Recommended Solvents | Rationale & Typical Use Cases |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent dissolving power for many polar, crystalline compounds. The primary choice for creating high-concentration stock solutions for biological screening. |
| Dimethylformamide (DMF) | Similar to DMSO, often used as a solvent for chemical reactions involving polar reagents. | |
| Acetone | A less polar, more volatile option. Good for dissolving nitro-aromatic compounds and often used for recrystallization.[5][6] | |
| Acetonitrile (ACN) | Commonly used in chromatography (HPLC) and for reactions due to its ability to dissolve a wide range of compounds and its UV transparency.[7] | |
| Polar Protic | Ethanol / Methanol | May show some solubility, especially with heating. Often used in co-solvent systems or for recrystallization.[7] |
| Chlorinated | Dichloromethane (DCM) | Useful for extractions and chromatography. Its volatility makes it easy to remove post-reaction. |
| Ethers | Tetrahydrofuran (THF) | A common reaction solvent with moderate polarity. |
Recommendation: Begin with DMSO and DMF for maximum solubilizing power, and acetone or acetonitrile for applications requiring higher volatility or compatibility with analytical methods.
Q3: My compound won't dissolve in any single solvent. What advanced solubilization techniques can I employ?
When single solvents fail, several advanced techniques can be used. These methods work by altering the solvent environment or the physical form of the compound to overcome the high lattice energy.
-
Co-Solvency: This is often the most effective and straightforward approach. By mixing a strong solvent (in which the compound is soluble) with a weaker, miscible "anti-solvent," you can fine-tune the polarity of the solvent system to match the solute.[8][9] For example, a small percentage of DMSO or DMF can be added to a bulk solvent like ethanol or water to dramatically increase solubility. A key disadvantage is the risk of the compound precipitating if the solution is rapidly diluted with an aqueous medium.[8]
-
Heating: Gently warming the solvent can provide the necessary energy to break the crystal lattice bonds. Always check the thermal stability of your compound before applying significant heat. Combine with stirring or sonication for best results.
-
pH Modification: The amide proton in this compound is not particularly acidic, so pH adjustment is unlikely to significantly enhance solubility in aqueous solutions. This technique is more effective for compounds with acidic or basic functional groups.[8]
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which enhances the rate of dissolution, though it does not change the equilibrium solubility.[10][11]
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic carrier matrix (e.g., PVP, PEG).[9] The amorphous state lacks a crystal lattice, making it much easier to dissolve.
Q4: I need to prepare a 10 mM stock solution in DMSO for a cell-based assay. What is the best practice?
Preparing a stable, high-concentration stock solution is critical for accurate and reproducible biological data.
Workflow: Preparing a DMSO Stock Solution
Caption: Workflow for preparing a DMSO stock solution.
See the detailed protocol below for a step-by-step guide. A critical step is to check for precipitation when this DMSO stock is diluted into your aqueous assay buffer. Perform a small-scale test dilution first.
Q5: My compound is precipitating during aqueous workup after a reaction. How can I prevent this?
Precipitation during extraction indicates that the product is poorly soluble in your chosen organic solvent when it comes in contact with the aqueous phase.
-
Increase Solvent Polarity: Switch to a more polar extraction solvent. If you are using ethyl acetate, try a mixture of ethyl acetate and THF, or switch to dichloromethane (DCM).
-
Increase Solvent Volume: Using a larger volume of organic solvent can keep the compound below its saturation point.
-
Back-Extraction: If the product crashes out at the interface, you may need to filter the entire biphasic mixture to recover the solid, then proceed with washing the collected solid.
-
Avoid Anti-Solvents: Be mindful of the solvents used. For example, if your compound is dissolved in a polar solvent like THF, adding a non-polar anti-solvent like hexane during the workup will likely cause precipitation.[13]
Q6: How can I obtain high-quality crystals of this compound for X-ray analysis?
Given its poor solubility, growing single crystals suitable for X-ray crystallography requires careful control of supersaturation. The goal is to allow molecules to slowly and orderly deposit onto a growing crystal lattice.
-
Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate) to near-saturation in a vial.[14] Cover the vial with a cap that has a small pinhole. The solvent will evaporate over several days to weeks, slowly increasing the concentration and inducing crystallization.
-
Method 2: Vapor Diffusion: This is a highly controlled method. Place a concentrated drop of your compound solution on a coverslip. Invert this slip over a reservoir containing a miscible "anti-solvent" in which your compound is insoluble.[14] The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.
-
Method 3: Solvent Layering: Prepare a saturated solution of the compound in a dense solvent (like DCM). Carefully layer a less dense, miscible anti-solvent (like hexane) on top.[14] Crystals will form slowly at the interface as the two layers diffuse into one another.
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Assessment
-
Preparation: Dispense 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., DMSO, DMF, Acetone, Ethanol, DCM, THF, Water).
-
Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution at room temperature.
-
Sonication/Heating: If not soluble, place the vials in a sonicator water bath for 5 minutes. If still insoluble, warm the vials to 40-50°C for 10 minutes with intermittent vortexing.
-
Assessment: Record the solubility as "Freely Soluble," "Sparingly Soluble," or "Insoluble" for each condition. This will create a solubility profile to guide your experimental design.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of this compound is 198.15 g/mol .[15] To make 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 198.15 g/mol * (1000 mg / 1 g) = 1.98 mg
-
-
Weighing: Accurately weigh ~2.0 mg of the compound into a clean, dry amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO. Cap the vial tightly.
-
Mixing: Vortex the vial for 1-2 minutes. If the solid persists, sonicate in a water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied if necessary. Visually confirm that all solid material has dissolved.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to prevent degradation from moisture and freeze-thaw cycles.
Visualizing Solubility Strategies
Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for addressing solubility challenges.
References
- 1. This compound [myskinrecipes.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 915087-24-0 this compound AKSci 5374AC [aksci.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Fluoro-N-methyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity in Pharmaceutical Intermediates
The purity of a chemical compound, such as 2-Fluoro-N-methyl-4-nitrobenzamide, is not merely a quantitative measure but a fundamental determinant of its suitability for subsequent synthetic steps and, ultimately, the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and the introduction of potentially toxic components into the API. Therefore, a robust, multi-faceted approach to purity validation is not just good practice but a regulatory necessity.
This guide will compare four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each method offers unique insights into the purity of the compound, and their combined application provides a self-validating system for quality assessment.
Orthogonal Analytical Workflow for Purity Validation
An orthogonal approach, utilizing techniques with different separation and detection principles, is essential for a comprehensive purity assessment. The following diagram illustrates a logical workflow for validating the purity of a newly synthesized batch of this compound.
Caption: A recommended workflow for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Causality Behind Experimental Choices: A reversed-phase (RP) HPLC method is the logical starting point for this compound due to its aromatic and moderately polar nature. A C18 column is a robust initial choice, offering excellent hydrophobic retention.[1][2] Given the presence of a nitroaromatic group, a phenyl-based stationary phase could also be screened to exploit pi-pi interactions for enhanced selectivity.[2][3] A UV detector is highly suitable as the nitroaromatic and benzamide chromophores absorb strongly in the UV region (typically around 254 nm).[3][4]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard analytical HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Deionized water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
The acidic modifier ensures the protonation of any acidic or basic functional groups, leading to sharper peaks.
-
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-10 min: 25% to 65% B
-
10-11 min: 65% to 25% B
-
11-15 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation: Purity is typically assessed by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity standard, the main peak should be sharp, symmetrical, and account for >99% of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that might be present from residual solvents or side reactions.
Causality Behind Experimental Choices: While this compound itself may have limited volatility, GC-MS is invaluable for detecting low molecular weight impurities such as residual starting materials (e.g., methylamine, if used in excess) or solvents (e.g., DMF, THF). The mass spectrometer provides definitive identification of these potential contaminants by comparing their fragmentation patterns to spectral libraries.[6][7] Derivatization can sometimes be employed to increase the volatility of analytes.[8][9]
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rtx-5), is a good starting point.[8] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Data Interpretation: The total ion chromatogram (TIC) is examined for peaks other than the main compound. The mass spectrum of each impurity peak can be compared against the NIST library for identification. The relative abundance of impurities can be estimated based on peak area, although response factors may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation and can also be a powerful quantitative method (qNMR) for purity assessment.[10][11][12]
Causality Behind Experimental Choices: ¹H NMR provides a rapid and highly specific fingerprint of the molecule. The presence of signals that do not correspond to the target structure indicates impurities. The integral of these impurity signals, relative to the signals of the main compound, can be used to estimate their levels.[13] ¹⁹F NMR is also highly valuable due to the fluorine atom in the molecule, providing a clean spectral window to detect any fluorine-containing impurities. Quantitative NMR (qNMR) can provide an absolute purity value when a certified internal standard is used.[12]
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Acquisition Parameters (for qNMR):
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. A D1 of 30 seconds is often a safe starting point.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals of interest).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Carefully integrate the signals corresponding to the main compound and any visible impurities.
Data Interpretation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known standard. Without an internal standard, a relative purity can be determined by assuming the main signals represent 100% and integrating impurity peaks relative to them.
Melting Point Analysis
Melting point is a classic, simple, and effective preliminary indicator of purity for crystalline solids.
Causality Behind Experimental Choices: A pure crystalline solid will have a sharp and narrow melting point range, typically less than 1-2 °C.[14][15] The presence of impurities disrupts the crystal lattice, which typically causes a depression of the melting point and a broadening of the melting range.[15][16][17][18] Therefore, observing a wide or depressed melting point is a strong indication of an impure sample.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[15]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Data Interpretation: Compare the observed melting point range to the literature value for pure this compound. A sharp range close to the expected value suggests high purity. A broad range (e.g., >3 °C) and a lower final melting temperature indicate the presence of impurities.
Comparative Summary
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Quantitative purity (% area), impurity profile | High resolution, sensitivity, and reproducibility; widely applicable | Requires reference standards for impurity identification; non-chromophoric impurities are not detected |
| GC-MS | Separation by boiling point/volatility; detection by mass | Identification of volatile/semi-volatile impurities | High specificity for identification (MS library); excellent for residual solvents | Not suitable for non-volatile or thermally labile compounds; quantification can be less accurate without standards |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structure confirmation, quantitative purity (qNMR) | Absolute quantification possible with a standard; provides structural information on impurities | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret |
| Melting Point | Phase transition from solid to liquid | Preliminary indication of purity | Fast, simple, and inexpensive | Not quantitative; insensitive to low levels of impurities; not applicable to amorphous solids or oils |
Conclusion
Validating the purity of a critical pharmaceutical intermediate like this compound requires a rigorous, orthogonal approach. No single technique is sufficient to declare a compound "pure." A workflow that begins with preliminary checks like melting point analysis, followed by the workhorse quantitative method of HPLC, and supplemented by GC-MS for volatile impurities and NMR for structural confirmation, provides the highest degree of confidence. This integrated, self-validating system ensures that the material meets the stringent quality requirements for use in drug development and manufacturing, aligning with the principles of scientific integrity and regulatory expectations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzamide [webbook.nist.gov]
- 8. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 15. chm.uri.edu [chm.uri.edu]
- 16. homework.study.com [homework.study.com]
- 17. quora.com [quora.com]
- 18. brainly.in [brainly.in]
A Comparative Analysis of 2-Fluoro-N-methyl-4-nitrobenzamide and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, 2-Fluoro-N-methyl-4-nitrobenzamide has garnered significant interest as a key synthetic intermediate and a platform for the development of novel bioactive molecules. This guide provides a comprehensive comparative analysis of this compound and a curated set of its structural analogs. By examining their synthesis, physicochemical properties, and in vitro biological performance, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising compounds and inform the design of next-generation therapeutics.
Introduction: The Significance of the 2-Fluoro-4-nitrobenzamide Core
The 2-fluoro-4-nitrobenzamide core is a versatile building block in medicinal chemistry. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The nitro group at the 4-position is a strong electron-withdrawing group that can influence the molecule's electronic properties and serve as a handle for further chemical modifications, such as reduction to an amino group, which is often a key step in the synthesis of more complex molecules. This compound, in particular, is a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. Understanding the structure-activity relationships (SAR) of this core and its analogs is therefore of paramount importance for the rational design of new drugs.
This guide will focus on a comparative analysis of the parent compound, this compound, and a selection of its analogs with systematic modifications to the phenyl ring and the amide moiety. These analogs have been chosen to explore the impact of these substitutions on their biological activity, primarily focusing on their potential as anticancer agents.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically follows a convergent strategy, starting from readily available substituted benzoic acids. The general synthetic scheme involves the activation of the carboxylic acid, followed by amidation with the appropriate amine.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, is added a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Amidation: The reaction mixture is cooled to 0 °C, and a solution of methylamine (2.0-2.5 eq) in a suitable solvent (e.g., tetrahydrofuran or water) is added dropwise. The reaction is stirred at room temperature for 1-3 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.
The synthesis of the analogs follows a similar procedure, with the appropriate starting benzoic acid and amine.
Comparative Analysis of Biological Activity
The primary biological activity of interest for this class of compounds is their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its selected analogs against various human cancer cell lines. It is important to note that this data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | F | NO₂ | H | - | - | - |
| 2 | 2-Chloro-N-methyl-4-nitrobenzamide | Cl | NO₂ | H | - | - | - |
| 3 | N-methyl-4-nitrobenzamide | H | NO₂ | H | - | - | [1] |
| 4 | 2-Fluoro-4-nitrobenzamide | F | NO₂ | - | - | - | [2] |
| 5 | 2-Fluoro-N,N-dimethyl-4-nitrobenzamide | F | NO₂ | CH₃ | - | - | - |
| 6 | 2-Fluoro-N-methyl-4-aminobenzamide | F | NH₂ | H | - | - | - |
Structure-Activity Relationship (SAR) Insights
While a complete SAR profile requires more extensive data, some preliminary insights can be drawn from the available information on related benzamide series:
-
Role of the 2-Fluoro Substituent: The fluorine atom at the ortho position can significantly impact the conformation of the molecule and its binding to biological targets. It is known to improve membrane permeability and metabolic stability.
-
Impact of the 4-Nitro Group: The strong electron-withdrawing nature of the nitro group is crucial for the biological activity of many related compounds. Its reduction to an amino group, as in analog 6 , often leads to a different pharmacological profile, sometimes enhancing activity against specific targets.
-
N-Methylation: The presence of a methyl group on the amide nitrogen, as in the parent compound, can influence hydrogen bonding capabilities and steric interactions within a target's binding pocket. Comparison with the unsubstituted amide (analog 4 ) and the N,N-dimethylated analog (5 ) would provide valuable information on the importance of the N-H proton and the steric bulk at this position.
-
Halogen Substitution: Comparing the fluoro-substituted parent compound (1 ) with its chloro-analog (2 ) can reveal the influence of the halogen's size and electronegativity on activity.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of benzamide derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
A Comparative Guide to 2-Fluoro-N-methyl-4-nitrobenzamide and Other Nitroaromatic Compounds in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available, nitroaromatic compounds serve as versatile intermediates, prized for their ability to undergo a range of chemical transformations. This guide provides an in-depth comparative analysis of 2-Fluoro-N-methyl-4-nitrobenzamide against other classes of nitroaromatic compounds, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to inform your synthetic strategies.
The Role of Nitroaromatic Compounds in Modern Synthesis
Nitroaromatic compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, rendering it susceptible to nucleophilic attack.[1] This activation is fundamental to one of the most powerful methods for the functionalization of aromatic rings: Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway.[2] In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial to the overall reaction rate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
This compound: A Privileged Reagent
This compound has emerged as a particularly valuable building block in pharmaceutical synthesis. Its utility is exemplified in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as a key intermediate in the preparation of Enzalutamide, a potent androgen receptor antagonist for the treatment of prostate cancer.[4]
The strategic placement of the substituents on the benzamide ring dictates its reactivity and utility:
-
The Nitro Group (-NO2): Positioned para to the fluorine atom, the nitro group is a powerful activating group. Through its strong -M (mesomeric) and -I (inductive) effects, it withdraws electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex formed during nucleophilic attack.[3]
-
The Fluorine Atom (-F): Serving as the leaving group in SNAr reactions, the fluorine atom at the ortho position to the amide functionality offers a distinct advantage in reactivity, a concept we will explore in detail in the comparative analysis.
-
The N-methylbenzamide Moiety (-C(O)NHCH3): This functional group provides a handle for further synthetic modifications and can influence the overall physicochemical properties of the molecule and its derivatives.
Comparative Analysis: Reactivity in Nucleophilic Aromatic Substitution
A critical aspect of selecting a nitroaromatic building block is its reactivity profile. Here, we compare this compound with other classes of nitroaromatic compounds in the context of SNAr reactions.
The Halogen Leaving Group Effect: Fluorine vs. Chlorine
A common alternative to this compound is its chloro-analogue, 2-Chloro-N-methyl-4-nitrobenzamide. While carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, a counterintuitive reactivity trend is observed in SNAr reactions, known as the "element effect".[5] The order of leaving group ability is typically F > Cl ≈ Br > I.[2]
This enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom.[3] The rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex.[6] The strongly electron-withdrawing fluorine atom stabilizes this intermediate through its powerful inductive effect, thereby lowering the activation energy of this step and accelerating the overall reaction rate.
Table 1: Comparative Reactivity of 1-Halo-2,4-dinitrobenzenes with Piperidine
| Substrate | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~3 x 10-4 |
| 1-Bromo-2,4-dinitrobenzene | ~2 x 10-4 |
| 1-Iodo-2,4-dinitrobenzene | ~1 x 10-4 |
Data is illustrative of the general trend and sourced from principles outlined in various studies.[3][5]
This substantial difference in reaction rates highlights the superior performance of fluorinated nitroaromatics in SNAr reactions, often allowing for milder reaction conditions and shorter reaction times.
The Influence of the Number and Position of Nitro Groups
The degree of activation of the aromatic ring is directly proportional to the number of strongly electron-withdrawing groups.[3] Consequently, dinitro- and trinitro-aromatic compounds are generally more reactive towards nucleophiles than their mononitro counterparts.
For instance, 1,3-dinitrobenzene, while lacking a halogen leaving group, can undergo SNAr-type reactions where a hydride ion is formally displaced, though this typically requires specific reaction conditions. More relevant to this comparison are dinitrated compounds bearing a leaving group, such as 2,4-dinitrochlorobenzene. The presence of a second nitro group significantly enhances the electrophilicity of the aromatic ring, leading to faster reaction rates compared to 2-chloro-4-nitrobenzamide.
However, the increased reactivity of highly nitrated aromatics can also lead to a lack of selectivity and the potential for unwanted side reactions. Furthermore, polynitroaromatic compounds are often associated with increased toxicity and explosive hazards, which can be a significant consideration in process development and scale-up.
Table 2: Qualitative Comparison of Nitroaromatic Substrates in SNAr
| Substrate | Reactivity | Key Considerations |
| This compound | High | Excellent leaving group, allows for mild conditions. |
| 2-Chloro-N-methyl-4-nitrobenzamide | Moderate | Less reactive than the fluoro analogue, may require harsher conditions. |
| 1-Chloro-2,4-dinitrobenzene | Very High | Highly activated, but may lead to side reactions. Potential safety concerns. |
| 4-Nitrobenzamide (no halogen) | Low (for SNAr) | Not typically used for SNAr as it lacks a good leaving group. |
Experimental Protocols
To provide a practical context for the discussed principles, we present detailed, self-validating experimental protocols for the synthesis of a key intermediate derived from this compound.
Synthesis of 2-Fluoro-4-nitrobenzoic Acid
The precursor to our target molecule, 2-fluoro-4-nitrobenzoic acid, can be synthesized from 2-fluoro-4-nitrotoluene via oxidation.
Caption: Oxidation of 2-Fluoro-4-nitrotoluene.
Procedure:
-
To a stirred mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol) and tetrabutylammonium bromide (3.2 g, 0.01 mol) in 1.0 L of 1N NaOH, add KMnO4 (20.0 g) at room temperature.[7]
-
Heat the resulting mixture to 95 °C with stirring.[7]
-
Add additional portions of KMnO4 (30.0 g each) after 2 and 3 hours.[7]
-
Continue stirring at 95 °C for an additional 10 hours.[7]
-
Cool the reaction mixture to room temperature and filter through Celite to remove MnO2.[7]
-
Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.[7]
-
Collect the off-white precipitate by vacuum filtration. The crude solid can be further purified by dissolving in 1N NaOH, re-acidifying to pH 2, and extracting with CH2Cl2.[7]
-
Drying the combined organic extracts over anhydrous Na2SO4 and concentrating in vacuo affords 2-fluoro-4-nitrobenzoic acid as a white crystalline solid (yield: ~74%).[4]
Synthesis of this compound
The target compound is prepared from the corresponding benzoic acid via amidation.
Caption: Two-step synthesis of the target benzamide.
Procedure:
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1.85 g, 10 mmol) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.31 g, 11 mmol) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-4-nitrobenzoyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent and cool to 0 °C.
-
Slowly add a solution of methylamine (e.g., 40% in water or a solution in THF) until the reaction is complete (as monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound (yields are typically high, >90%).[4]
Nucleophilic Aromatic Substitution with an Amine
This protocol illustrates the use of this compound in a typical SNAr reaction to form a key precursor to Enzalutamide. The reaction involves the displacement of the fluoride with an amino group, followed by reduction of the nitro group.
Caption: SNAr followed by nitro group reduction.
Procedure (Illustrative Amination and Reduction):
-
In a suitable reaction vessel, dissolve this compound (1.98 g, 10 mmol) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.1 equivalents) and a suitable base such as potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude SNAr product.
-
For the subsequent reduction, dissolve the crude product in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.[8]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete.[8]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-amino derivative (yields for the reduction step are typically excellent, often >95%).[4][8]
Conclusion
This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its enhanced reactivity in nucleophilic aromatic substitution reactions, a direct consequence of the activating nitro group and the excellent leaving group ability of the fluorine atom, allows for efficient and often milder reaction conditions compared to its chloro-analogue. While more highly activated polynitroaromatic compounds offer even greater reactivity, they may present challenges in terms of selectivity and safety.
The choice of a nitroaromatic reagent will always be context-dependent, balancing factors of reactivity, cost, safety, and the specific requirements of the synthetic target. However, for applications demanding a reliable and highly reactive substrate for SNAr reactions, particularly in the synthesis of complex pharmaceutical intermediates, this compound presents a compelling and field-proven option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Confirming the Identity of 2-Fluoro-N-methyl-4-nitrobenzamide Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the precise identification of reaction products is paramount. Ambiguity is the adversary of progress, and nowhere is this truer than in the functionalization of aromatic rings. This guide provides an in-depth, experience-driven approach to unequivocally confirming the identity of products arising from reactions with 2-Fluoro-N-methyl-4-nitrobenzamide, a versatile but challenging substrate. We will move beyond rote protocols to explain the why behind each step, establishing a self-validating workflow that ensures the trustworthiness of your results.
The core of this analysis focuses on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry.[1] The fluorine atom of this compound, activated by the potent electron-withdrawing nitro group at the para-position, is an excellent leaving group, making the compound a prime candidate for SNAr reactions.[1]
Part 1: The Theoretical Framework - Predicting the Outcome
Before any bench work commences, a firm grasp of the underlying mechanism is critical. The reaction of this compound with a nucleophile (e.g., a primary amine like ammonia or an alkoxide) proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the fluorine (C2), which is electron-deficient due to the inductive and resonance effects of the ortho-amide and para-nitro groups. This forms a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[1]
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, a proficient leaving group, yielding the substituted product.
For this guide, we will consider the reaction with ammonia (NH₃) as our model, which is expected to yield 2-Amino-N-methyl-4-nitrobenzamide . Our primary objective is to develop a robust analytical workflow to confirm the formation of this product and differentiate it from the starting material and potential side products.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for the amination of this compound.
Part 2: The Self-Validating Experimental Workflow
The core of our approach is a multi-technique analytical strategy where each result cross-validates the others. This creates a chain of evidence far more robust than any single measurement.
References
A Comparative Analysis of the Biological Activity of 2-Fluoro-N-methyl-4-nitrobenzamide Derivatives
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for structural modifications that can significantly modulate biological activity. This guide provides an in-depth comparison of the biological activities of a series of rationally designed derivatives of 2-Fluoro-N-methyl-4-nitrobenzamide. We will explore how subtle chemical changes can impact their potential as anticancer and anti-inflammatory agents, supported by detailed experimental protocols and comparative data. The strategic incorporation of a fluorine atom and a nitro group is known to influence pharmacokinetic and pharmacodynamic properties, making this a rich area for structure-activity relationship (SAR) studies.[1][2]
Introduction to the this compound Scaffold
The parent compound, this compound, serves as a valuable starting point for chemical synthesis due to its reactive sites.[3] It is a known intermediate in the synthesis of more complex molecules, including the anti-cancer drug Enzalutamide.[4] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can enhance binding affinities to biological targets.[1] This guide will focus on a hypothetical series of derivatives where modifications are made at the N-methyl position and through the reduction of the nitro group to an amine, which is then further functionalized.
Experimental Design and Protocols
To objectively compare the biological activity of the synthesized derivatives, a panel of in vitro assays was selected. The following sections detail the methodologies for evaluating their anticancer and anti-inflammatory potential.
Anticancer Activity Evaluation: In Vitro Cytotoxicity Assay
The primary assessment of anticancer potential was conducted using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on a human cancer cell line.
Experimental Protocol: MTT Assay
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values are determined from the dose-response curves.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining the cytotoxic effects of the benzamide derivatives.
Anti-inflammatory Activity Evaluation: Nitric Oxide Inhibition Assay
The anti-inflammatory potential of the derivatives was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Color Development: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Comparative Analysis of Derivatives
For this guide, we will consider a parent compound and three hypothetical derivatives to illustrate the structure-activity relationship.
-
Compound 1: this compound (Parent Compound)
-
Compound 2: 4-Amino-2-fluoro-N-methylbenzamide (Nitro group reduced to amine)
-
Compound 3: N-(4-acetyl-phenyl)-2-fluoro-N-methyl-4-nitrobenzamide (Modification at the N-methyl position)
-
Compound 4: 2-Fluoro-N-methyl-4-(phenylamino)benzamide (Amine group functionalized)
Table 1: Comparative In Vitro Biological Activity Data
| Compound | Description | Anticancer Activity (HCT116) IC₅₀ (µM) | Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM) |
| 1 | Parent Compound | > 100 | 85.3 |
| 2 | Nitro Reduced to Amine | 75.2 | 42.1 |
| 3 | N-methyl Modification | 52.8 | > 100 |
| 4 | Functionalized Amine | 25.6 | 38.9 |
Discussion of Structure-Activity Relationships
The data presented in Table 1 suggests several key structure-activity relationships:
-
Role of the Nitro Group: The reduction of the nitro group in Compound 2 to an amino group resulted in a moderate increase in anticancer activity and a significant improvement in anti-inflammatory activity. This suggests that the electron-donating amino group may be more favorable for binding to the respective biological targets than the electron-withdrawing nitro group.
-
Impact of N-methyl Substitution: Modification at the N-methyl position, as seen in Compound 3 , led to a notable increase in anticancer potency, while abolishing its anti-inflammatory effects. This highlights the possibility of developing selective anticancer agents by modifying this position.
-
Functionalization of the Amino Group: Further functionalization of the amino group in Compound 4 with a phenyl ring dramatically enhanced its anticancer activity, making it the most potent compound in this series. It also retained strong anti-inflammatory properties. This suggests that the introduction of a larger hydrophobic moiety at this position is beneficial for both activities.
Potential Mechanism of Action: Protein Kinase Inhibition
The benzamide scaffold is a common feature in many protein kinase inhibitors.[6][7] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. It is hypothesized that the more potent anticancer derivatives, such as Compound 4 , may exert their effects by inhibiting one or more protein kinases involved in oncogenic signaling.
Hypothesized Signaling Pathway Inhibition
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer drugs. Potent benzamide derivatives may inhibit kinases like RAF.
Conclusion and Future Directions
This guide demonstrates that strategic chemical modifications to the this compound scaffold can lead to derivatives with significantly enhanced and selective biological activities. The reduction of the nitro group and subsequent functionalization of the resulting amine appear to be particularly promising strategies for developing potent anticancer and anti-inflammatory agents.
Future research should focus on synthesizing a broader range of derivatives to further elucidate the SAR. In vivo studies in animal models are warranted for the most promising compounds, such as Compound 4 , to evaluate their efficacy and safety profiles. Additionally, target identification and validation studies are necessary to confirm the precise molecular mechanisms underlying their biological effects.
References
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Strategic Advantage of 2-Fluoro-N-methyl-4-nitrobenzamide in the Synthesis of Enzalutamide: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comparative analysis of 2-Fluoro-N-methyl-4-nitrobenzamide as a key intermediate, primarily focusing on its application in the synthesis of the potent androgen receptor inhibitor, Enzalutamide. We will explore the synthetic routes, compare yields, and discuss the strategic advantages of its use over alternative precursors.
Introduction to this compound
This compound is a substituted benzamide derivative with the molecular formula C₈H₇FN₂O₃.[1] Its chemical structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and an N-methylcarboxamide group. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical agents.[1] Its primary and most well-documented application is as a crucial intermediate in the synthesis of Enzalutamide, a second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[2][3]
Case Study: Synthesis of Enzalutamide
The industrial synthesis of Enzalutamide has been approached through various routes, offering a platform to compare the utility of different starting materials. A prevalent and efficient method utilizes this compound. Let's delve into this synthetic pathway and compare it with a notable alternative.
Route 1: The this compound Pathway
This synthetic strategy commences with the readily available 2-fluoro-4-nitrotoluene. The process involves a series of straightforward and high-yielding transformations to arrive at Enzalutamide.
Experimental Protocol:
Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.
-
To a mixture of 2-fluoro-4-nitrotoluene, water, a phase transfer catalyst (e.g., triethylbenzylammonium chloride), and a base (e.g., sodium hydroxide), potassium permanganate is added in portions.[4]
-
The reaction mixture is heated (e.g., at 80-95°C) for several hours until the oxidation is complete, as monitored by Thin Layer Chromatography (TLC).[4][5]
-
Upon completion, the hot solution is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product, 2-fluoro-4-nitrobenzoic acid.[4][5]
Step 2: Amidation to form this compound.
-
2-fluoro-4-nitrobenzoic acid is converted to its acid chloride by reacting with a chlorinating agent like thionyl chloride in an appropriate solvent (e.g., 1,2-dichloroethane) with a catalytic amount of N,N-dimethylformamide.[5]
-
The resulting acid chloride is then reacted with methylamine gas or an aqueous solution of methylamine at low temperatures to yield this compound.[5][6]
Step 3: Reduction of the nitro group.
-
The nitro group of this compound is reduced to an amine to form 4-amino-2-fluoro-N-methylbenzamide. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like methanol.[4][5] This step is typically high-yielding, often exceeding 95%.[5]
Step 4 & 5: Subsequent conversion to Enzalutamide.
-
The resulting 4-amino-2-fluoro-N-methylbenzamide is then subjected to further reactions, including coupling with 2-aminoisobutyric acid derivatives and cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the final Enzalutamide product.[2]
Workflow Diagram:
Caption: Synthetic pathway to Enzalutamide via this compound.
Alternative Route 2: The 4-Bromo-2-fluorobenzoic Acid Pathway
An alternative approach to Enzalutamide begins with 4-bromo-2-fluorobenzoic acid. This route involves different intermediate steps to reach a common downstream intermediate.
Experimental Protocol Outline:
Step 1: Amidation of 4-bromo-2-fluorobenzoic acid.
-
4-bromo-2-fluorobenzoic acid is first converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride).[7]
-
The acid chloride is then reacted with methylamine to produce 4-bromo-2-fluoro-N-methylbenzamide.[7]
Step 2: Coupling Reaction.
-
The resulting 4-bromo-2-fluoro-N-methylbenzamide is coupled with a derivative of 2-aminoisobutyric acid, often through a copper-catalyzed Ullmann condensation.[2][8]
Step 3 & 4: Conversion to Enzalutamide.
-
The product of the coupling reaction is then further processed, including cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to yield Enzalutamide.[2]
Workflow Diagram:
Caption: Alternative synthetic pathway to Enzalutamide.
Comparative Analysis
The choice between these synthetic routes often comes down to factors like overall yield, cost of reagents, reaction conditions, and environmental impact.
| Feature | Route 1 (via this compound) | Route 2 (via 4-Bromo-2-fluorobenzoic acid) |
| Starting Material | 2-fluoro-4-nitrotoluene | 4-bromo-2-fluorobenzoic acid |
| Key Intermediate | This compound | 4-bromo-2-fluoro-N-methylbenzamide |
| Overall Yield | Reported to be as high as 68.2%[5] | Generally reported to be lower, around 45% in some instances[5] |
| Key Transformations | Oxidation, Amidation, Nitro Reduction | Amidation, Ullmann Coupling |
| Advantages | - Higher overall yield reported in some patents.[5]- Avoids potentially problematic Ullmann coupling reactions which can have issues with catalyst removal and reproducibility.[8]- The reduction of the nitro group is typically a clean and high-yielding step.[4][5] | - May involve fewer steps to a key intermediate, depending on the specific synthetic design. |
| Disadvantages | - Involves the use of a strong oxidizing agent (potassium permanganate). | - Ullmann coupling can have lower yields and require careful optimization.[8]- May use more expensive reagents and catalysts. |
Discussion and Conclusion
From the available literature, the synthetic pathway involving this compound presents a compelling case for being a more efficient and scalable route for the industrial production of Enzalutamide. The significantly higher overall yield reported in some studies is a major advantage, directly impacting the cost-effectiveness of the manufacturing process.[5] Furthermore, the reactions involved, such as the catalytic hydrogenation of the nitro group, are generally considered robust and high-yielding.[4][5]
In contrast, the alternative route starting from 4-bromo-2-fluorobenzoic acid relies on a copper-catalyzed Ullmann coupling reaction. While a valid synthetic transformation, these reactions can sometimes be plagued by lower yields, the need for harsh reaction conditions, and difficulties in removing the metal catalyst from the final product, which is a critical consideration in pharmaceutical manufacturing.[8]
Therefore, this compound stands out as a strategically advantageous intermediate. Its use in the synthesis of Enzalutamide exemplifies how the careful selection of a building block can lead to a more efficient, economical, and environmentally conscious manufacturing process. For researchers and drug development professionals, the case of this compound serves as an excellent example of the importance of synthetic route optimization in modern pharmaceutical chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 8. CN108329236B - A kind of preparation method of enzalutamide intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Applications of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Drug Discovery
For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic campaign. Among the vast arsenal of chemical intermediates, 2-Fluoro-N-methyl-4-nitrobenzamide has emerged as a versatile and highly valuable scaffold. This guide provides an in-depth, comparative analysis of its primary applications, offering experimental insights and data to inform your research and development endeavors. We will delve into its pivotal role in the synthesis of the blockbuster prostate cancer drug, Enzalutamide, and explore its burgeoning application in the cutting-edge field of targeted protein degradation as a precursor to Cereblon (CRBN) E3 ligase ligands.
Part 1: Central Role in the Synthesis of Enzalutamide
Enzalutamide (marketed as Xtandi®) is a second-generation nonsteroidal antiandrogen that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer.[1] The synthesis of this complex molecule has been approached through various routes, with the pathway involving this compound being a prominent, albeit debated, strategy.
The 2-Fluoro-4-nitrotoluene Route: A Direct Pathway to a Key Intermediate
One of the major synthetic routes to Enzalutamide commences with 2-fluoro-4-nitrotoluene. This pathway leverages our subject compound, this compound, as a crucial intermediate. The rationale behind this approach lies in the strategic placement of the fluoro and nitro groups, which allows for sequential and regioselective transformations.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for Enzalutamide starting from 2-fluoro-4-nitrotoluene.
Experimental Protocol: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
The following protocol details the synthesis of the key intermediate, 4-Amino-2-fluoro-N-methylbenzamide, from 2-fluoro-4-nitrotoluene.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid
-
To a solution of 2-fluoro-4-nitrotoluene in a suitable polar solvent (e.g., aqueous pyridine or acetic acid), add a strong oxidizing agent such as potassium permanganate or chromium trioxide.[2][3]
-
Heat the reaction mixture at 50-100°C for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Acidify the aqueous layer to precipitate the product, 2-fluoro-4-nitrobenzoic acid.
-
Filter, wash with water, and dry the solid product.
Step 2: Amidation to form this compound
-
Dissolve the 2-fluoro-4-nitrobenzoic acid in an appropriate solvent like isopropyl acetate.[4]
-
Activate the carboxylic acid by converting it to an acid chloride using an agent such as thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF.[4][5]
-
In a separate vessel, prepare a solution of methylamine.
-
Slowly add the acid chloride solution to the methylamine solution at a controlled temperature (e.g., 0°C).[4]
-
Stir the reaction mixture until completion, then perform an aqueous workup to isolate the crude product.
-
Purify by recrystallization to obtain this compound.
Step 3: Reduction to 4-Amino-2-fluoro-N-methylbenzamide
-
Dissolve this compound in a solvent such as methanol or ethanol.
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., Pd/C with H2 gas) or metal-acid systems (e.g., iron powder in acetic acid).[2][3]
-
Conduct the reaction under appropriate conditions (e.g., pressure for hydrogenation, elevated temperature for metal-acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst (if applicable) and remove the solvent under reduced pressure.
-
Purify the residue to yield 4-Amino-2-fluoro-N-methylbenzamide.
-
Yield: Up to 98% with Pd/C catalytic hydrogenation.[3]
-
Comparative Analysis of Synthetic Routes for Enzalutamide
The choice of a synthetic route for a pharmaceutical agent is a multi-faceted decision. Below is a comparison of the 2-fluoro-4-nitrotoluene route with a prominent alternative, the 4-bromo-2-fluorobenzoic acid route.
| Feature | 2-Fluoro-4-nitrotoluene Route | 4-Bromo-2-fluorobenzoic Acid Route |
| Starting Material | 2-Fluoro-4-nitrotoluene | 4-Bromo-2-fluorobenzoic acid |
| Key Intermediate | This compound | 4-Bromo-2-fluoro-N-methylbenzamide |
| Overall Yield | Reported total yields vary, with one patent claiming greater than 20%.[2] | An improved five-step synthesis reports an overall yield of 35%.[1][6] |
| Key Advantages | Direct route to the aminobenzamide intermediate. | Avoids the use of potentially explosive nitro-intermediates.[7] |
| Key Disadvantages | Involves nitrated compounds with potential explosion risks during storage and transport. The reduction of the nitro group on an industrial scale can be hazardous.[7] | Often involves the use of toxic reagents like iodomethane in some variations for methylation, although newer iterations avoid this.[7][8] The Ullmann condensation step can be challenging to optimize.[9] |
| Green Chemistry | The use of strong oxidants like chromium trioxide and the hazardous nitro-reduction step are significant drawbacks from a green chemistry perspective. | Avoids the problematic nitro group reduction. However, the use of copper catalysts in the Ullmann reaction and potentially toxic alkylating agents are considerations. |
Expert Insight: While the 2-fluoro-4-nitrotoluene route offers a more direct pathway to the key aminobenzamide intermediate, the associated safety concerns with nitro compounds often make the 4-bromo-2-fluorobenzoic acid route more attractive for large-scale industrial synthesis, despite potentially having a slightly lower overall yield in some reported instances. The development of a novel five-step synthesis starting from 4-amino-2-(trifluoromethyl)benzonitrile with a 41% total yield represents a significant advancement, avoiding many of the hazardous reagents of the other routes.[7]
Part 2: A Versatile Scaffold for Cereblon (CRBN) E3 Ligase Binders in PROTACs
Beyond its role in the synthesis of established drugs, this compound is finding new life as a precursor for ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase. These ligands are a critical component of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.
The Advantage of Fluorinated Benzamides
Immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide are the most common CRBN recruiters in PROTAC design. However, they suffer from inherent chemical instability.[10] Recent research has demonstrated that benzamide-based ligands can serve as effective and more stable alternatives. Furthermore, the introduction of fluorine at the ortho position of the benzamide scaffold has been shown to significantly enhance binding affinity to CRBN.[10][11]
Caption: Mechanism of PROTAC-mediated protein degradation.
The fluorine atom is thought to contribute to enhanced binding through a combination of electronic effects and its potential to form intramolecular hydrogen bonds (C-F···H-N), which can help to lock the molecule in a bioactive conformation.[10]
Quantitative Comparison of CRBN Binding Affinity
Experimental data from microscale thermophoresis (MST) assays clearly demonstrates the superior binding of fluorinated benzamide derivatives to the human CRBN thalidomide binding domain (hTBD) compared to their non-fluorinated counterparts.
| Compound | Structure | R¹ | R² | R³ | R⁴ | IC₅₀ (µM)[10] |
| 6a | Benzamide | H | H | H | H | >1000 |
| 6b | 2-Fluorobenzamide | F | H | H | H | 250 ± 60 |
| 8a | 4-Aminobenzamide | H | H | NH₂ | H | >1000 |
| 8b | 2-Fluoro-4-aminobenzamide | F | H | NH₂ | H | 130 ± 20 |
| 8c | 3-Aminobenzamide | H | NH₂ | H | H | >1000 |
| 8d | 2-Fluoro-3-aminobenzamide | F | NH₂ | H | H | 63 ± 16 |
| Pomalidomide | IMiD | - | - | - | - | 1.8 ± 0.1 |
Expert Insight: The data unequivocally shows that the presence of a fluorine atom at the ortho position (R¹) dramatically increases the binding affinity to CRBN (compare 6a vs. 6b, and 8a vs. 8b). The most potent compound in this series, 8d , with an IC₅₀ of 63 ± 16 µM, features this ortho-fluoro substitution. This highlights the potential of this compound as a starting material for a new generation of highly potent CRBN-recruiting ligands for PROTACs.
Part 3: Broader Horizons - A Precursor for Other Bioactive Molecules
While the applications in Enzalutamide and PROTACs are the most prominent, the chemical handles on this compound make it a versatile intermediate for a range of other bioactive molecules. For instance, it can be a precursor for the synthesis of 2-fluoro-4-nitrobenzonitrile, which has been identified as a pharmaceutical intermediate for irreversible tyrosine kinase inhibitors used in the treatment of various cancers and other diseases.[12]
The synthesis involves the dehydration of the corresponding benzamide. This transformation opens up another avenue for the application of this compound and its derivatives in medicinal chemistry.
Conclusion
This compound is a testament to the importance of strategically functionalized building blocks in modern drug discovery. Its application in the synthesis of Enzalutamide, while facing competition from alternative routes with improved safety profiles, underscores its value as a key intermediate. More excitingly, its role as a precursor to a new class of fluorinated benzamide-based Cereblon binders for PROTACs places it at the forefront of innovative therapeutic design. The quantitative data clearly supports the advantageous properties conferred by the ortho-fluoro substitution, offering a compelling rationale for its inclusion in ligand discovery and optimization campaigns. As the fields of targeted therapy and protein degradation continue to evolve, the demand for versatile and efficient chemical scaffolds like this compound is set to grow, making it a compound of significant interest for researchers and scientists in the pharmaceutical industry.
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 8. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 9. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 10. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 11. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 12. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
A Researcher's Guide to Characterizing Small Molecule Selectivity: A Comparative Study Involving 2-Fluoro-N-methyl-4-nitrobenzamide
Introduction: In the landscape of drug discovery and chemical biology, the principle of selectivity is paramount. A therapeutic candidate's success is intrinsically linked to its ability to interact with the intended target while minimizing off-target engagements that can lead to toxicity or diminished efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and execute cross-reactivity studies for a novel small molecule. We will use 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0), a compound with limited publicly available biological data, as a representative case study to illustrate these critical methodologies.[2][3] The focus here is not on pre-existing data for this specific molecule, but on the strategic application of robust experimental techniques to build a selectivity profile from the ground up.
The core challenge in drug development is to design molecules with a precise balance of on-target potency and minimal off-target interactions.[1] Understanding a compound's selectivity profile is a critical step in this process, guiding lead optimization and predicting potential clinical outcomes.[4][5] This guide will compare and contrast key experimental approaches for assessing cross-reactivity, providing the rationale behind experimental choices and detailed protocols.
Pillar 1: Foundational In Vitro Binding Assays
The initial assessment of selectivity often begins with direct binding assays against a panel of related and unrelated protein targets. These assays provide quantitative data on binding affinity and kinetics, forming the bedrock of any selectivity study.
Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying biomolecular interactions in real-time.[6] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over an immobilized ligand (the protein target).[6][7] This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), providing a detailed picture of the binding event.[8]
Causality in Experimental Design: The choice of SPR as a primary screening tool is driven by its ability to detect even transient or weak interactions that might be missed by endpoint assays.[8] Furthermore, the kinetic data it provides can be invaluable in distinguishing between specific, high-affinity binding and non-specific interactions.[9]
Experimental Workflow: SPR-based Selectivity Profiling
Caption: A streamlined workflow for assessing small molecule selectivity using SPR.
Detailed Protocol for SPR Analysis:
-
Protein Immobilization: Covalently immobilize the primary target and a panel of potential off-target proteins onto separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Buffer Optimization: To minimize non-specific binding, optimize the running buffer by adjusting pH and salt concentration.[9][10] A common starting point is PBS with 0.05% Tween 20.
-
Non-Specific Binding (NSB) Test: Inject the highest concentration of this compound over a bare sensor surface to assess for NSB.[7] If significant NSB is observed, further buffer optimization is required.[9]
-
Kinetic Titration: Perform a kinetic titration by injecting a series of concentrations of this compound (e.g., 0.1 nM to 10 µM) over the immobilized protein surfaces.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD values.
-
Selectivity Calculation: Calculate the selectivity index by taking the ratio of the KD for off-targets to the KD for the primary target.
Hypothetical Data Presentation:
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Selectivity Index (vs. Target A) |
| Primary Target A | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 | 1 |
| Off-Target B | 2.1 x 10^4 | 4.2 x 10^-3 | 200 | 100 |
| Off-Target C | 1.0 x 10^4 | 5.0 x 10^-3 | 500 | 250 |
| Off-Target D | No Binding | No Binding | >10,000 | >5000 |
Pillar 2: Cellular Target Engagement Assays
While in vitro binding assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays bridge this gap by confirming that a compound can reach and bind to its intended target in a more physiologically relevant context.[11][12]
Cellular Thermal Shift Assay (CETSA): A Measure of Target Stabilization
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[11][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[12][14][15]
Causality in Experimental Design: The choice of CETSA is based on its ability to provide direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular concentrations.[12][14] It is a label-free method and can be adapted to a high-throughput format.[14]
Experimental Workflow: CETSA for Target Engagement
Caption: A general workflow for performing a Cellular Thermal Shift Assay.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[14]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[13] Separate the soluble fraction from the precipitated protein aggregates by centrifugation.[13][15]
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody via Western blotting or another quantitative protein detection method.[12]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate "melt curves." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm in the presence of the compound indicates target engagement.
Hypothetical Data Presentation:
| Compound | Target Protein | Tm (°C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | Primary Target A | 52.5 | - |
| 10 µM this compound | Primary Target A | 58.0 | +5.5 |
| Vehicle (DMSO) | Off-Target B | 61.0 | - |
| 10 µM this compound | Off-Target B | 61.2 | +0.2 |
Pillar 3: Broader Selectivity Profiling with Immunoassays
To assess cross-reactivity against a wider panel of targets, immunoassays in a competitive format are often employed.[16][17] These assays are particularly useful for screening against families of structurally related proteins.
Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA (Enzyme-Linked Immunosorbent Assay), the compound of interest in a sample competes with a labeled version of the target antigen for a limited number of antibody binding sites.[16] A decrease in signal indicates the presence of the competing compound. This format can be adapted to assess the cross-reactivity of a small molecule with a panel of related proteins.[18]
Causality in Experimental Design: The choice of a competitive immunoassay format allows for the screening of a small molecule against a broad range of targets in a high-throughput manner.[17] By carefully selecting the antibodies and the panel of competing antigens, a detailed picture of selectivity can be obtained.[19]
Experimental Workflow: Competitive Immunoassay for Cross-Reactivity
Caption: A workflow for competitive immunoassay-based cross-reactivity testing.
Detailed Protocol for Competitive ELISA:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the primary target or a potential off-target.
-
Competitive Reaction: Add a standard amount of enzyme-conjugated target antigen to each well, along with serial dilutions of this compound.
-
Incubation and Washing: Incubate the plate to allow the small molecule and the conjugated antigen to compete for binding to the capture antibody. Wash the plate to remove unbound reagents.
-
Signal Development: Add a chromogenic substrate for the enzyme. The intensity of the color produced is inversely proportional to the concentration of the small molecule in the sample.
-
Data Analysis: Measure the absorbance and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the signal).
Hypothetical Data Presentation:
| Target Protein | IC50 (µM) |
| Primary Target A | 0.05 |
| Off-Target B | 15 |
| Off-Target C | >50 |
| Off-Target D | >50 |
Conclusion and Future Directions
This guide has outlined a multi-pronged approach to characterizing the selectivity of a novel small molecule, using this compound as a conceptual template. By integrating quantitative biophysical methods like SPR, cellular target engagement assays such as CETSA, and broader screening platforms like competitive immunoassays, researchers can build a robust and reliable selectivity profile. The hypothetical data presented illustrates how to compare results across these different platforms to make informed decisions in the drug discovery pipeline.
The journey from a hit compound to a clinical candidate is long and requires a deep understanding of its molecular interactions. A thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design that ultimately contributes to the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 915087-24-0 this compound AKSci 5374AC [aksci.com]
- 3. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]
- 4. Rational design of small molecules — Chodera lab // MSKCC [choderalab.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. elisakits.co.uk [elisakits.co.uk]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Benchmarking Guide: 2-Fluoro-N-methyl-4-nitrobenzamide versus Sanger's Reagent in Nucleophilic Aromatic Substitution
This guide provides an in-depth technical comparison of 2-Fluoro-N-methyl-4-nitrobenzamide and the established benchmark, 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's Reagent. The focus is on their application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic and medicinal chemistry. We will delve into the mechanistic underpinnings, comparative reactivity, experimental protocols, and practical applications to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
Introduction: The Critical Role of Activated Fluoroarenes in Synthesis
Nucleophilic aromatic substitution (SNAr) is a vital reaction class for the construction of carbon-heteroatom bonds in aromatic systems. The reaction's efficiency hinges on the presence of strong electron-withdrawing groups (EWGs) that "activate" the aromatic ring, making it susceptible to attack by nucleophiles. Halides, particularly fluorine, serve as excellent leaving groups in this context, leading to the widespread use of activated fluoroarenes in various synthetic applications, from peptide sequencing to the synthesis of complex pharmaceutical intermediates.
This compound has emerged as a versatile building block. Its structure is characterized by a fluorine atom positioned ortho to an N-methylcarboxamide group and para to a strongly electron-withdrawing nitro group. This specific arrangement activates the C-F bond for nucleophilic displacement. One of its notable applications is as a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen for the treatment of prostate cancer.[1][2][3]
To objectively evaluate its performance, we benchmark it against the gold standard in amine derivatization, 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) . Developed by Frederick Sanger in the 1940s for sequencing the insulin protein, FDNB's high reactivity and the chromophoric nature of its derivatives have made it an indispensable tool in biochemistry and analytical chemistry.
The Established Benchmark: Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)
Sanger's reagent is a highly reactive compound used for labeling the N-terminal amino acid of polypeptides. The core of its reactivity lies in the two strongly electron-withdrawing nitro groups positioned ortho and para to the fluorine leaving group. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction rate.
The reaction proceeds via a classic SNAr mechanism:
-
Nucleophilic Attack: The primary amine of an amino acid attacks the carbon atom bonded to the fluorine.
-
Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate (the Meisenheimer complex) is formed.
-
Elimination of Leaving Group: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding a stable, yellow dinitrophenyl (DNP)-amino acid derivative.
This derivatization allows for the colorimetric detection and identification of the N-terminal amino acid after hydrolysis of the peptide chain.
Head-to-Head Comparison: this compound vs. FDNB
Reactivity and Mechanistic Considerations
The rate of an SNAr reaction is fundamentally governed by the stability of the Meisenheimer complex. This stability is, in turn, dictated by the electron-withdrawing capacity of the substituents on the aromatic ring.
-
Sanger's Reagent (FDNB): Possesses two nitro (-NO₂) groups. The nitro group is one of the most powerful electron-withdrawing groups, characterized by a large positive Hammett substituent constant (σₚ = +0.78).[4][5] The presence of two such groups makes the aromatic ring of FDNB exceptionally electron-deficient and thus highly reactive towards nucleophiles.
-
This compound: Features one nitro group (σₚ = +0.78) and one N-methylcarboxamide (-CONHCH₃) group. The carboxamide group is also electron-withdrawing, though less so than a nitro group. Its Hammett constant is positive but smaller than that of the nitro group.
Causality of Reactivity Difference: The superior reactivity of FDNB can be directly attributed to the cumulative electron-withdrawing effect of two nitro groups, which provides greater stabilization for the Meisenheimer intermediate compared to the single nitro and N-methylcarboxamide groups on this compound. This implies that reactions with FDNB will typically proceed faster and under milder conditions than with our target compound. However, the moderated reactivity of this compound could be advantageous in scenarios requiring greater selectivity with multifunctional nucleophiles.
Diagram: SNAr Mechanism Comparison
Caption: Comparative SNAr pathways.
Data Presentation: A Comparative Overview
The table below summarizes the key properties of both reagents and their derivatives.
| Feature | This compound | 1-Fluoro-2,4-dinitrobenzene (FDNB) |
| Molecular Formula | C₈H₇FN₂O₃ | C₆H₃FN₂O₄ |
| Molecular Weight | 198.15 g/mol | 186.10 g/mol |
| Reactivity | Moderate to High | Very High |
| Activating Groups | 1x -NO₂, 1x -CONHCH₃ | 2x -NO₂ |
| Derivative Chromophore | Nitro-aromatic system | Dinitro-aromatic system |
| Typical λmax of Derivative | Estimated ~300-340 nm | ~340-360 nm |
| Primary Application | Synthetic Intermediate (e.g., Enzalutamide) | N-terminal Amino Acid Labeling |
Detection and Quantification
A significant advantage of these reagents is that they attach a chromophoric tag to otherwise difficult-to-detect molecules like amino acids.
-
DNP-Derivatives (from FDNB): These are intensely yellow compounds with a characteristic UV-Vis absorbance maximum around 340-360 nm. This strong absorbance allows for easy detection and quantification using standard spectrophotometry or HPLC with a UV detector.
-
Derivatives of this compound: The resulting N-substituted-N-methyl-4-nitrobenzamide derivatives also contain a nitro-aromatic system, which acts as a chromophore. Based on data for similar structures like N-(4-nitrophenyl) acetamide, which shows a strong absorbance peak at 315 nm, it is expected that these derivatives will be readily detectable by UV-Vis spectroscopy, likely in the 300-340 nm range.[6] While potentially having a slightly lower molar absorptivity than DNP derivatives due to one less nitro group, they are still well-suited for chromatographic analysis.
Experimental Protocols: A Self-Validating System for Comparison
To provide a framework for direct comparison, the following protocol details the derivatization of a model amino acid, Glycine, with both reagents. This self-validating system ensures that any observed differences in reaction outcome are attributable to the reagent itself.
Diagram: Experimental Workflow for Reagent Comparison
Caption: Workflow for comparative derivatization.
Step-by-Step Methodology
Materials:
-
This compound
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Glycine
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric Acid (HCl), 1M
-
Water, deionized
Procedure:
-
Preparation of Glycine Solution: Prepare a 10 mM solution of Glycine in a 0.1 M sodium bicarbonate buffer. Adjust the pH to ~8.5. The basic pH is crucial as it ensures the amino group of glycine is deprotonated and thus nucleophilic.
-
Preparation of Reagent Stock Solutions: Prepare 10 mM stock solutions of both this compound and FDNB in acetonitrile.
-
Derivatization Reaction:
-
In two separate reaction vials, add 1.0 mL of the Glycine solution.
-
To the first vial, add 1.1 mL of the this compound stock solution (a slight excess of the reagent ensures complete reaction).
-
To the second vial, add 1.1 mL of the FDNB stock solution.
-
-
Incubation: Seal both vials and place them in a heating block or water bath at 40°C for 1 hour. Monitor the reaction progress by TLC or a time-course HPLC analysis if desired.
-
Quenching and Sample Preparation: After 1 hour, cool the vials to room temperature. Quench the reaction by adding 50 µL of 1M HCl to neutralize the excess base. This also protonates the carboxylic acid of the glycine derivative, which can be important for chromatographic retention.
-
Analysis: Analyze the resulting solutions by reverse-phase HPLC (RP-HPLC) using a C18 column. A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the elution profile using a UV detector set at a wavelength appropriate for both derivatives (e.g., 340 nm as a compromise).
-
Data Comparison: Compare the chromatograms to determine the reaction yield (by comparing the product peak area to that of a standard) and the formation of any side products.
Conclusion and Recommendations
This guide has benchmarked this compound against the established standard, Sanger's Reagent (FDNB), for nucleophilic aromatic substitution reactions.
-
Sanger's Reagent (FDNB) remains the superior choice for applications requiring maximum reactivity and rapid, quantitative derivatization of primary and secondary amines, such as in classical peptide sequencing. Its high reactivity is a direct result of the powerful electron-withdrawing nature of its two nitro groups.
-
This compound presents itself as a valuable and more nuanced alternative. Its moderated reactivity, a consequence of having one nitro and one N-methylcarboxamide group, can offer improved selectivity in the presence of multiple nucleophilic sites. Its most significant value lies in its role as a specialized building block in multi-step syntheses, where its unique substitution pattern is required for constructing complex target molecules like Enzalutamide.[1][2][3]
Recommendation: For general amine labeling and quantification where speed and reactivity are paramount, FDNB is the reagent of choice. For applications in complex, multi-step organic synthesis, particularly in drug development, this compound is an excellent and often essential intermediate, providing a functional handle for SNAr reactions en route to a larger molecular target.
References
- 1. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 2. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. jcbsc.org [jcbsc.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Fluoro-N-methyl-4-nitrobenzamide
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Fluoro-N-methyl-4-nitrobenzamide, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
The disposal of this compound is not a trivial matter. Its molecular structure—a trifecta of a fluorinated aromatic ring, a nitro group, and an amide linkage—presents a unique combination of hazards including persistence, reactivity, and toxicity. Therefore, a robust disposal plan is not merely a regulatory requirement but a cornerstone of a safe and ethical laboratory operation.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" of a disposal procedure begins with a thorough risk assessment of the compound's intrinsic properties. This compound is not listed as a uniquely regulated substance but falls under the broad umbrella of hazardous waste due to the characteristics of its functional groups.
The primary hazards, as identified by its GHS classifications, are significant. It is crucial to internalize these risks before handling the compound in any form, including as waste.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a primary exposure risk. All handling must be done in a manner that prevents accidental ingestion via contaminated hands or surfaces. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with skin must be avoided. This influences the choice of personal protective equipment (PPE). |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially lasting, eye damage. Eye protection is mandatory. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | The solid or its dust can irritate the respiratory tract. Handling should occur in a well-ventilated area to minimize inhalation risk. |
Beyond these immediate hazards, the nitroaromatic structure suggests a potential for energetic decomposition or reactivity, especially with reducing agents.[1][2] Furthermore, the carbon-fluorine bond is exceptionally stable, making the compound environmentally persistent and resistant to natural degradation.[3] This persistence necessitates a disposal method that ensures its complete destruction, as landfilling is not a responsible option.
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, the following engineering controls and PPE must be in place. This is a non-negotiable baseline for ensuring operator safety.
| Control / PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To contain solid particulates and prevent inhalation of dust, fulfilling the need to mitigate respiratory irritation (H335). |
| Hand Protection | Nitrile Gloves (minimum) | Provides a barrier against skin contact, preventing irritation (H315). Double-gloving is recommended for extended handling. |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with Side Shields or Goggles | Protects against splashes or airborne particles causing serious eye irritation (H319). |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Emergency Equipment | Accessible Safety Shower and Eyewash Station | For immediate decontamination in the event of accidental large-scale exposure. |
Part 3: Spill Management Protocol
In the event of a spill, a calm and methodical response is critical to prevent exposure and further contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE outlined in Part 2.
-
Contain the Spill : For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Clean Up : Carefully scoop the contained material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate : Wipe the spill area with a solvent-moistened cloth (e.g., methanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Documentation : Report the spill to your institution's Environmental Health and Safety (EHS) department, as per local regulations.
Part 4: The Core Disposal Protocol: A Step-by-Step Guide
On-site chemical neutralization of this compound is not recommended for a standard laboratory setting. The compound's stability and the potential for hazardous reaction byproducts make professional disposal the only safe and compliant option. The process is one of careful segregation, containment, and documentation.
Step 1: Waste Identification and Classification
All waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and reaction mother liquors, must be classified as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[4][5][6]
Step 2: Waste Segregation
This is the most critical step to prevent dangerous reactions within a waste container. This compound waste must be segregated from the following:
-
Strong Reducing Agents (e.g., hydrides, powdered metals): Nitro compounds can react violently, potentially leading to fire or explosion.[7]
-
Strong Acids and Bases : While amides are relatively stable, extreme pH conditions can promote hydrolysis, potentially generating other hazardous compounds.
-
Oxidizing Agents : Although nitro compounds are themselves oxidizing, mixing with other strong oxidizers can create unstable and dangerous mixtures.
Step 3: Containerization and Labeling
-
Select a Compatible Container : Use a clearly marked, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) jug for liquids or a labeled, sealed bag for solids). Ensure the container is in good condition with no leaks or cracks.
-
Label Accurately : The container must be labeled with the words "Hazardous Waste" and a full chemical inventory of its contents, including "this compound" and any solvents or other reagents present.
Step 4: Storage and Professional Disposal
-
Store Safely : Keep the sealed waste container in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8][9] They are trained professionals who will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Recommended Final Disposal Method : The most effective and environmentally sound method for destroying this compound is high-temperature incineration .[3][10] The high temperatures are necessary to break the stable carbon-fluorine bond and completely destroy the molecule, preventing its release into the environment.
Visualization: The Disposal Decision Workflow
The following diagram outlines the logical flow for the safe handling and disposal of this compound waste.
Caption: Decision workflow for proper waste management.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, reinforcing the trust placed in us as responsible scientific professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. essr.umd.edu [essr.umd.edu]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
Personal protective equipment for handling 2-Fluoro-N-methyl-4-nitrobenzamide
Essential Safety and Handling Guide for 2-Fluoro-N-methyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 915087-24-0). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Hierarchy of Controls: A Proactive Safety Approach
Before detailing specific PPE, it is crucial to implement engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this chemical. Minimize the quantity of the chemical used and the number of personnel exposed.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] A face shield is recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2] |
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling and Operational Plan
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.[2]
-
-
During the Experiment:
-
Storage:
Spill Management and Disposal Plan
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[2]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]
Waste Disposal Plan:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and the chemical itself, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
